URAT1 inhibitor 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13N3O2S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[3-(4-cyanonaphthalen-1-yl)-4-pyridinyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H13N3O2S2/c21-12-14-7-8-17(16-5-2-1-4-15(14)16)18-13-22-10-9-19(18)23-27(24,25)20-6-3-11-26-20/h1-11,13H,(H,22,23) |
InChI Key |
UUBWGZUKKBPUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=C(C=CN=C3)NS(=O)(=O)C4=CC=CS4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of URAT1 Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of URAT1 inhibitor 9, also identified in scientific literature as Compound 24 and its analogues. This document collates available preclinical data, details experimental methodologies, and visualizes key pathways and processes to support further research and development in the field of hyperuricemia and gout therapeutics.
Core Mechanism of Action: Inhibition of Uric Acid Reabsorption
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an integral membrane protein predominantly expressed in the apical membrane of the proximal tubule epithelial cells in the kidneys. It plays a pivotal role in maintaining uric acid homeostasis by reabsorbing uric acid from the glomerular filtrate back into the blood. In individuals with hyperuricemia, an excess of uric acid in the blood can lead to the formation of monosodium urate crystals, resulting in the painful inflammatory condition known as gout.
URAT1 inhibitors, such as this compound and its derivatives, function by competitively blocking the urate transporter. This inhibition prevents the reabsorption of uric acid, thereby increasing its excretion in the urine and consequently lowering serum uric acid levels. This targeted action addresses a primary cause of hyperuricemia, which in many cases is the under-excretion of uric acid.
In Vitro Efficacy and Potency
The inhibitory activity of this compound and its more potent analogues has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency against human URAT1 (hURAT1).
| Compound | Description | IC50 (μM) vs. hURAT1 |
| This compound (Compound 24) | Initial Hit Compound | 0.231 |
| Compound 1j | Optimized Analogue | 0.092 |
| Compound 1m | Optimized Analogue | 0.094 |
| Lesinurad | Reference Compound | 7.18 |
| Benzbromarone | Reference Compound | 0.28 |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol details the methodology used to determine the in vitro inhibitory activity of test compounds against human URAT1.
1. Cell Line and Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Uric Acid Uptake Assay:
-
hURAT1-expressing HEK293 cells are seeded in 24-well plates and grown to confluence.
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed chloride-free buffer (e.g., Hanks' Balanced Salt Solution with sodium gluconate replacing NaCl).
-
Cells are pre-incubated with the test compound (this compound or its analogues) at various concentrations in the chloride-free buffer for 10-15 minutes at 37°C.
-
The uptake of uric acid is initiated by adding a buffer containing [8-¹⁴C]-labeled uric acid to each well.
-
After a short incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of uric acid taken up by the cells.
3. Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage of inhibition of [8-¹⁴C] uric acid uptake compared to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Hyperuricemia Model (General Protocol)
While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, a general experimental protocol for evaluating URAT1 inhibitors in an animal model of hyperuricemia is provided below. This model is commonly induced by the administration of potassium oxonate, a uricase inhibitor.
1. Animal Model Induction:
-
Male Kunming or C57BL/6 mice are used.
-
Hyperuricemia is induced by the intraperitoneal injection of potassium oxonate (e.g., 250-300 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Potassium oxonate inhibits the enzyme uricase, which breaks down uric acid in rodents, leading to an accumulation of uric acid in the blood.
-
To further increase serum uric acid levels, animals may also be administered a purine-rich diet or a uric acid precursor like hypoxanthine.
2. Drug Administration:
-
The test compound (URAT1 inhibitor) is administered orally or via another appropriate route at various doses.
-
A vehicle control group and a positive control group (e.g., treated with benzbromarone or lesinurad) are included in the study design.
3. Sample Collection and Analysis:
-
Blood samples are collected at specific time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Serum is separated by centrifugation, and the concentration of uric acid is determined using a commercial uric acid assay kit.
-
Urine samples may also be collected to measure the excretion of uric acid.
4. Data Analysis:
-
The percentage reduction in serum uric acid levels in the treated groups is calculated relative to the vehicle control group.
-
Dose-response relationships are established to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds for the treatment of hyperuricemia and gout. The available in vitro data demonstrates their potent and specific inhibition of the URAT1 transporter. Further investigation into the in vivo efficacy, pharmacokinetic profile, and safety of these compounds is warranted to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this and other novel URAT1 inhibitors.
What is URAT1 inhibitor 9?
An In-Depth Technical Guide to URAT1 Inhibitor 9
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "this compound" is not a standardized nomenclature. This guide focuses on a compound referred to as "compound 9" in scientific literature, specifically (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime (BDEO), a dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). Another compound, designated "Compound 24" in Chinese patent CN108863919B, is also associated with the term "this compound"; however, detailed public information on its specific chemical structure and quantitative data is limited. This document will primarily detail the findings related to BDEO.
Core Compound Summary
(E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime (BDEO) has been identified as a promising therapeutic agent for hyperuricemia due to its dual inhibitory action on both URAT1 and xanthine oxidase, key players in urate homeostasis.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂BrNO₃ |
| Molecular Weight | 322.15 g/mol |
| CAS Number | 1239488-96-0 |
Quantitative Data
The following tables summarize the key quantitative data for BDEO's inhibitory activity.
In Vitro Inhibitory Activity
| Target | Parameter | Value | Cell Line/System |
| URAT1 | Kᵢ | 0.145 µM | HEK293 cells expressing URAT1 |
| Xanthine Oxidase | IC₅₀ | 3.33 µM | Enzyme assay |
In Vivo Efficacy in a Murine Model of Hyperuricemia
| Animal Model | Treatment | Dosage | Effect |
| Potassium Oxonate-Induced Hyperuricemic Mice | BDEO | 5 mg/kg | Significantly decreased serum urate levels |
| BDEO | 20 mg/kg | Effects comparable to allopurinol (10 mg/kg) or benzbromarone (10 mg/kg) |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
URAT1 Inhibition Assay (Uric Acid Uptake in HEK293 Cells)
This assay determines the ability of a compound to inhibit the transport of uric acid into cells expressing the URAT1 transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in an appropriate medium.
-
Cells are transiently or stably transfected with a plasmid encoding the human URAT1 transporter.
2. Uric Acid Uptake Assay:
-
Transfected cells are seeded in multi-well plates.
-
Cells are washed with a chloride-free buffer to initiate URAT1 activity.
-
The test compound (BDEO) at various concentrations is pre-incubated with the cells.
-
Radiolabeled [¹⁴C]-uric acid is added to the wells, and uptake is allowed to proceed for a defined period.
-
The uptake is terminated by washing the cells with an ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The inhibition of uric acid uptake by the test compound is calculated relative to a vehicle control.
-
The Ki value is determined by fitting the data to the appropriate inhibition model.
Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the inhibition of the enzymatic activity of xanthine oxidase.
1. Reaction Mixture:
-
A reaction mixture is prepared containing phosphate buffer, the substrate xanthine, and the test compound (BDEO) at various concentrations.
2. Enzyme Reaction:
-
The reaction is initiated by the addition of xanthine oxidase.
-
The enzyme catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
3. Data Analysis:
-
The rate of the enzymatic reaction is determined from the change in absorbance over time.
-
The percentage of inhibition by the test compound is calculated.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
This model is used to evaluate the uric acid-lowering effects of compounds in live animals.
1. Animal Model Induction:
-
Mice are orally administered potassium oxonate, a uricase inhibitor, for several consecutive days to induce hyperuricemia.
2. Compound Administration:
-
The test compound (BDEO) is administered to the hyperuricemic mice, typically via oral gavage.
-
Control groups receive vehicle, allopurinol, or benzbromarone.
3. Sample Collection and Analysis:
-
Blood samples are collected at specified time points after compound administration.
-
Serum uric acid levels are measured using a commercial uric acid assay kit.
-
In some studies, 24-hour urine is collected to measure uric acid excretion.
4. Data Analysis:
-
The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control.
-
Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
URAT1-Mediated Uric Acid Reabsorption Pathway
Caption: URAT1-mediated reabsorption of uric acid in the renal proximal tubule and its inhibition by BDEO.
Dual Inhibition of Uric Acid Production and Reabsorption by BDEO
Caption: The dual mechanism of BDEO in lowering blood uric acid by inhibiting both production (XO) and reabsorption (URAT1).
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of BDEO in a mouse model of hyperuricemia.
URAT1 Inhibitor 9: A Technical Overview for Gout and Hyperuricemia Research
Disclaimer: Publicly available research data, including quantitative metrics and detailed experimental protocols, for a specific molecule designated "URAT1 inhibitor 9" (also known as Compound 24; CAS 2251727-90-7) is limited. This compound is identified in patent CN108863919B as a sulfonamide derivative for the potential treatment of gout or hyperuricemia. Due to the scarcity of specific data, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and methodologies involved in the research of novel URAT1 inhibitors, using data from publicly studied compounds as a representative framework.
Introduction to URAT1 and its Role in Hyperuricemia
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1][2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately two-thirds of urate being excreted renally.[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this process.[3] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of about 90% of the urate filtered by the glomeruli back into the bloodstream.[3]
Inhibition of URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout.[4] By blocking URAT1, these inhibitors prevent uric acid reabsorption, thereby increasing its excretion in the urine and lowering serum uric acid levels.[5] This approach addresses the most common cause of hyperuricemia, which is impaired renal excretion of uric acid.[4]
Mechanism of Action of URAT1 Inhibitors
URAT1 functions as an organic anion exchanger, facilitating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates like lactate or nicotinate.[6] URAT1 inhibitors are designed to interfere with this transport mechanism. Recent structural studies using cryo-electron microscopy have revealed that inhibitors like benzbromarone and lesinurad bind within a large, hydrophobic, and electropositive cavity of the inward-open conformation of URAT1.[3] This binding sterically hinders the transit of uric acid through the transporter's central channel, effectively blocking its reabsorption.[3][6]
The binding of these inhibitors is typically non-competitive with respect to uric acid when the inhibitor is introduced extracellularly, suggesting they may access their binding site from the intracellular side of the apical membrane.[3] The specificity and potency of different inhibitors are determined by their unique interactions with key amino acid residues within this binding pocket.[3]
Below is a diagram illustrating the signaling pathway of URAT1-mediated uric acid reabsorption and its inhibition.
References
Dual Action in Hyperuricemia Treatment: A Technical Overview of URAT1 Inhibitor 9 (BDEO)
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other comorbidities, including kidney disease and cardiovascular events. The management of hyperuricemia typically involves strategies to either reduce uric acid production or enhance its excretion. A promising therapeutic approach is the dual inhibition of xanthine oxidase (XO), the enzyme responsible for uric acid synthesis, and urate transporter 1 (URAT1), a key protein for renal urate reabsorption. This technical guide provides an in-depth analysis of URAT1 inhibitor 9, also known as BDEO ((E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime), a novel small molecule demonstrating dual inhibitory activity against both URAT1 and XO.
Core Concepts: Targeting Uric Acid Pathways
The rationale for dual URAT1 and XO inhibition lies in its potential to offer a more potent and balanced approach to lowering serum uric acid levels compared to single-target agents.
-
Xanthine Oxidase (XO) Inhibition: XO is a pivotal enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Inhibiting XO directly curtails the production of uric acid.
-
URAT1 Inhibition: URAT1, predominantly expressed in the apical membrane of renal proximal tubule cells, is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] By blocking URAT1, uric acid excretion in the urine is promoted, thereby reducing its concentration in the blood.[1]
By simultaneously targeting both production and reabsorption, dual inhibitors like BDEO aim to achieve a more significant reduction in serum uric acid with potentially lower doses and a reduced risk of side effects associated with high-dose monotherapy.
Quantitative Data Summary
The inhibitory potency of BDEO against both human URAT1 and XO has been evaluated in vitro, with its efficacy in reducing serum urate levels confirmed in a preclinical model of hyperuricemia.
| Target | Parameter | Value | Cell Line/System |
| URAT1 | Kᵢ (Inhibition Constant) | 0.14 µM | URAT1-expressing HEK293T cells |
| Xanthine Oxidase (XO) | IC₅₀ (Half-maximal Inhibitory Concentration) | 3.3 µM | Enzyme activity assay |
Table 1: In Vitro Inhibitory Activity of BDEO [2][3]
| Animal Model | Compound | Dose | Effect on Serum Uric Acid |
| Potassium Oxonate-induced Hyperuricemic Mice | BDEO | 5 mg/kg | Significantly decreased |
| Potassium Oxonate-induced Hyperuricemic Mice | BDEO | 20 mg/kg | Comparable to Allopurinol (10 mg/kg) or Benzbromarone (10 mg/kg) |
Table 2: In Vivo Efficacy of BDEO [2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the dual inhibitory activity of BDEO.
URAT1 Inhibition Assay (Uric Acid Uptake in URAT1-HEK293T Cells)
This cell-based assay quantifies the ability of a compound to inhibit the transport of uric acid into cells engineered to express the human URAT1 transporter.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
- Cells are transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent. Control cells are transfected with an empty vector (mock).
2. Uric Acid Uptake Assay:
- 48 hours post-transfection, cells are washed with a chloride-free buffer (e.g., containing 125 mM sodium gluconate).
- Cells are pre-incubated with the same buffer for 15 minutes at 37°C.
- The buffer is then replaced with a pre-warmed buffer containing a known concentration of [¹⁴C]-labeled uric acid and varying concentrations of the test compound (BDEO) or vehicle control.
- Uptake is allowed to proceed for a short period (e.g., 20 seconds) at 37°C.
- The reaction is stopped by aspirating the uptake buffer and washing the cells rapidly with ice-cold buffer.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-transfected cells.
- The percentage of inhibition at each concentration of the test compound is determined relative to the vehicle control.
- The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, assuming a competitive inhibition model, or determined through non-linear regression analysis for non-competitive inhibition. BDEO was found to be a noncompetitive inhibitor.[2]
Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)
This in vitro enzyme assay measures the inhibition of XO activity by monitoring the production of uric acid from its substrate, xanthine.
1. Reaction Mixture Preparation:
- A reaction mixture is prepared in a cuvette containing a phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (BDEO) at various concentrations or a vehicle control.
- The mixture is pre-incubated at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
2. Enzyme Reaction and Measurement:
- The reaction is initiated by adding a solution of xanthine oxidase to the mixture.
- The rate of uric acid formation is monitored by measuring the increase in absorbance at 293 nm over time using a spectrophotometer.[4]
3. Data Analysis:
- The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.
- The percentage of XO inhibition is calculated for each concentration of the test compound relative to the vehicle control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Hyperuricemia Mouse Model
This animal model is used to evaluate the efficacy of a compound in lowering serum uric acid levels in a living organism.
1. Induction of Hyperuricemia:
- Hyperuricemia is induced in mice by the administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.[5] Potassium oxonate is typically administered intraperitoneally.
2. Compound Administration:
- The test compound (BDEO), positive controls (e.g., allopurinol, benzbromarone), and a vehicle control are administered to different groups of hyperuricemic mice, usually via oral gavage.
3. Sample Collection and Analysis:
- At a specified time after compound administration, blood samples are collected from the mice.
- Serum is separated by centrifugation.
- The concentration of uric acid in the serum is determined using a commercial uric acid assay kit or by high-performance liquid chromatography (HPLC).
4. Data Analysis:
- The mean serum uric acid levels for each treatment group are compared to the vehicle control group.
- Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed reductions in serum uric acid.
Visualizations: Pathways and Workflows
To better illustrate the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of BDEO as a dual URAT1/XO inhibitor.
Caption: Workflow for the discovery and evaluation of dual URAT1/XO inhibitors.
References
- 1. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 5. Pharmacological Basis for Use of a Novel Compound in Hyperuricemia: Anti-Hyperuricemic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
BDEO (Compound 9): A Dual Inhibitor of URAT1 and Xanthine Oxidase for Hyperuricemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1) and the enzyme xanthine oxidase (XO) are key targets for urate-lowering therapies. This document provides a comprehensive technical overview of BDEO (compound 9), a deoxybenzoin oxime analog identified as a potent dual inhibitor of both URAT1 and xanthine oxidase. BDEO demonstrates significant potential as a therapeutic agent for hyperuricemia by acting on two distinct and crucial pathways involved in uric acid homeostasis. This guide details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways associated with BDEO's mechanism of action.
Quantitative Inhibitory Data
BDEO (compound 9), chemically known as (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime, has been evaluated for its inhibitory activity against both human URAT1 and xanthine oxidase. The compound exhibits potent, noncompetitive inhibition of URAT1-mediated uric acid uptake and strong inhibition of XO activity.[1] The key quantitative metrics are summarized in the table below.
| Target | Parameter | Value | Cell Line/System |
| URAT1 | Kᵢ (Inhibition Constant) | 0.14 µM | HEK293 cells expressing URAT1 |
| Xanthine Oxidase (XO) | IC₅₀ (Half-maximal Inhibitory Concentration) | 3.3 µM | In vitro enzyme assay |
Table 1: In Vitro Inhibitory Activity of BDEO (compound 9)
In vivo studies in a potassium oxonate-induced hyperuricemia mouse model have demonstrated the urate-lowering efficacy of BDEO. Oral administration of BDEO resulted in a significant, dose-dependent reduction in serum uric acid levels.
| Compound | Dosage | Effect on Serum Uric Acid | Animal Model |
| BDEO | 5 mg/kg | Significant decrease | Potassium Oxonate-induced hyperuricemic mice |
| BDEO | 20 mg/kg | Comparable to Allopurinol (10 mg/kg) or Benzbromarone (10 mg/kg) | Potassium Oxonate-induced hyperuricemic mice |
Table 2: In Vivo Efficacy of BDEO (compound 9)
Biological Pathways and Mechanism of Action
BDEO exerts its antihyperuricemic effect through a dual mechanism, targeting both the reabsorption of uric acid in the kidneys and its production via purine metabolism.
Inhibition of URAT1-Mediated Uric Acid Reabsorption
URAT1 is a key transporter located on the apical membrane of renal proximal tubule cells. It mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for an organic anion. By inhibiting URAT1, BDEO blocks this reabsorption process, thereby promoting the urinary excretion of uric acid and lowering serum urate levels. The inhibition by BDEO has been characterized as noncompetitive, suggesting it may bind to an allosteric site on the transporter rather than the uric acid binding site itself.[1]
Inhibition of Xanthine Oxidase and Uric Acid Synthesis
Xanthine oxidase is the terminal enzyme in the purine degradation pathway. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid. By inhibiting XO, BDEO reduces the de novo synthesis of uric acid, thus lowering the total systemic urate load.
Experimental Protocols
The following sections describe the generalized methodologies for the key experiments used to characterize BDEO's activity. These are based on standard protocols in the field and the information available from the primary literature.
General Synthesis of Deoxybenzoin Oxime Analogs
BDEO is a deoxybenzoin oxime analog. The synthesis generally involves a two-step process: the formation of a deoxybenzoin intermediate followed by oximation.
Step 1: Synthesis of the Deoxybenzoin Intermediate A common method is the Friedel-Crafts acylation. A substituted phenylacetyl chloride is reacted with a substituted phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, other condensation reactions can be employed.
Step 2: Oximation of the Deoxybenzoin The deoxybenzoin intermediate is refluxed with hydroxylamine hydrochloride in the presence of a base (such as pyridine or sodium hydroxide) in a suitable solvent like ethanol. The reaction mixture is then cooled, and the resulting oxime product is isolated, purified (e.g., by recrystallization), and characterized.
In Vitro URAT1 Inhibition Assay (Cell-Based)
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells engineered to express the human URAT1 transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
-
Cells are transiently or stably transfected with a plasmid vector containing the full-length cDNA for human URAT1 (SLC22A12). Control cells are transfected with an empty vector.
2. Uric Acid Uptake Assay:
-
Transfected cells are seeded in multi-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated for a short period (e.g., 10-15 minutes) with either buffer alone (control), a known inhibitor (e.g., benzbromarone), or various concentrations of the test compound (BDEO).
-
The uptake reaction is initiated by adding a solution containing [¹⁴C]-labeled uric acid.
-
After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The URAT1-specific uptake is calculated by subtracting the uptake in control (empty vector) cells from that in URAT1-expressing cells.
-
Inhibition data is expressed as a percentage of the control (no inhibitor) uptake.
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
For mechanism of action studies (e.g., determining Kᵢ and inhibition type), the assay is repeated with varying concentrations of both the inhibitor and [¹⁴C]-uric acid, and the data are analyzed using Lineweaver-Burk or Dixon plots.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This is a cell-free enzymatic assay that measures the inhibition of XO activity by monitoring the production of uric acid from xanthine.
1. Reaction Mixture Preparation:
-
The assay is typically performed in a multi-well plate.
-
A reaction buffer (e.g., phosphate buffer, pH 7.5) is prepared.
-
A stock solution of xanthine (the substrate) is prepared.
-
A solution of purified xanthine oxidase enzyme is prepared.
2. Inhibition Assay:
-
Various concentrations of the test compound (BDEO) or a known inhibitor (e.g., allopurinol) are added to the wells.
-
The enzyme solution is added and pre-incubated with the test compound for a short period.
-
The reaction is initiated by adding the xanthine substrate.
-
The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).
3. Detection and Data Analysis:
-
The rate of uric acid formation is measured spectrophotometrically by monitoring the increase in absorbance at 295 nm.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
In Vivo Hyperuricemia Animal Model
This model is used to evaluate the efficacy of urate-lowering compounds in a living organism. The potassium oxonate-induced hyperuricemia model is widely used.
1. Animal Model Induction:
-
Male Kunming or ICR mice are typically used.
-
Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. This prevents the breakdown of uric acid into allantoin in rodents, leading to an accumulation of uric acid in the blood.
-
Potassium oxonate is typically administered orally or via intraperitoneal injection for a set number of days (e.g., 7 days) to establish a stable hyperuricemic state.
2. Drug Administration:
-
Animals are divided into several groups: a normal control group, a hyperuricemic model group (receiving vehicle), positive control groups (e.g., allopurinol, benzbromarone), and test groups receiving different doses of BDEO.
-
The test compounds and controls are typically administered orally once daily for the duration of the study.
3. Sample Collection and Analysis:
-
At the end of the treatment period, blood samples are collected (e.g., via retro-orbital puncture or cardiac puncture).
-
Serum is separated by centrifugation.
-
Serum uric acid levels are measured using a commercial uric acid assay kit or by HPLC.
-
In some studies, 24-hour urine may be collected using metabolic cages to assess urinary uric acid excretion.
-
At the end of the experiment, tissues such as the liver and kidneys may be harvested to assess XO activity and URAT1 protein expression (via Western blot), respectively.
4. Data Analysis:
-
Serum and urine uric acid levels are compared between the different treatment groups and the model control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion
BDEO (compound 9) is a promising preclinical candidate for the management of hyperuricemia. Its dual-action mechanism, involving the potent inhibition of both renal URAT1 and systemic xanthine oxidase, offers a comprehensive approach to lowering serum uric acid levels. The data presented herein, derived from robust in vitro and in vivo experimental models, provide a strong rationale for its further development. This technical guide serves as a foundational resource for scientists and researchers in the field, detailing the quantitative pharmacology, mechanism of action, and essential experimental protocols related to the evaluation of BDEO and similar dual-acting antihyperuricemic agents.
References
Preclinical Profile of URAT1 Inhibitor 9 (BDEO): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for URAT1 inhibitor 9, also known as BDEO ((E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime). This compound has been identified as a promising dual inhibitor of both Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), key targets in the management of hyperuricemia and gout.
Core Findings
BDEO demonstrates potent inhibition of both URAT1 and XO in vitro.[1][2] In a preclinical model of hyperuricemia, BDEO significantly lowered serum urate levels, suggesting its potential as a therapeutic agent for conditions associated with elevated uric acid.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of BDEO.
Table 1: In Vitro Inhibitory Activity of BDEO [1][2]
| Target | Parameter | Value | Inhibition Type |
| URAT1 | Ki | 0.14 µM | Noncompetitive |
| Xanthine Oxidase (XO) | IC50 | 3.3 µM | Not Specified |
Table 2: In Vivo Efficacy of BDEO in a Mouse Model of Hyperuricemia [1][2]
| Treatment Group | Dose (mg/kg) | Serum Urate Reduction | Comparison |
| BDEO | 5 | Significant decrease | - |
| BDEO | 20 | Comparable to positive controls | Allopurinol (10 mg/kg) or Benzbromarone (10 mg/kg) |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the inhibitory effect of BDEO on URAT1-mediated uric acid uptake.
Methodology:
-
Cell Line: Human embryonic kidney (HEK) 293T cells stably expressing human URAT1 (URAT1-293T) were used.[1]
-
Assay Principle: The assay measures the uptake of a labeled uric acid substrate into the URAT1-expressing cells in the presence and absence of the test compound (BDEO).
-
Procedure:
-
URAT1-293T cells were seeded in appropriate culture plates and grown to a suitable confluency.
-
Cells were washed and pre-incubated with varying concentrations of BDEO.
-
A solution containing a known concentration of labeled uric acid was added to initiate the uptake.
-
After a defined incubation period, the uptake was stopped by washing the cells with ice-cold buffer.
-
The cells were lysed, and the amount of intracellular labeled uric acid was quantified using a suitable detection method (e.g., scintillation counting for radiolabeled uric acid).
-
The inhibition of uric acid uptake by BDEO was calculated relative to the vehicle control, and the inhibition constant (Ki) was determined.[1]
-
In Vitro Xanthine Oxidase (XO) Inhibition Assay
Objective: To assess the inhibitory activity of BDEO against xanthine oxidase.
Methodology:
-
Enzyme Source: Purified xanthine oxidase enzyme was used.
-
Substrate: Xanthine was used as the substrate for the enzyme.
-
Assay Principle: The assay measures the production of uric acid from the enzymatic conversion of xanthine by XO. The inhibitory effect of BDEO is determined by the reduction in uric acid formation.
-
Procedure:
-
The reaction was initiated by adding xanthine to a reaction mixture containing xanthine oxidase and different concentrations of BDEO.
-
The rate of uric acid production was monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
-
The percentage of inhibition was calculated for each concentration of BDEO, and the IC50 value was determined.[2]
-
In Vivo Hyperuricemia Mouse Model
Objective: To evaluate the in vivo efficacy of BDEO in reducing serum uric acid levels.
Methodology:
-
Animal Model: A hyperuricemia model was induced in mice by the administration of potassium oxonate (PO), a uricase inhibitor.[1][2]
-
Treatment Groups:
-
Normal control group
-
Hyperuricemic model group (PO-induced)
-
BDEO-treated groups (e.g., 5 mg/kg and 20 mg/kg)
-
Positive control groups (e.g., allopurinol 10 mg/kg, benzbromarone 10 mg/kg)
-
-
Procedure:
-
Hyperuricemia was induced in mice through the administration of potassium oxonate.
-
Mice were then orally administered with BDEO, positive controls, or vehicle once daily for a specified duration.
-
Blood samples were collected at designated time points.
-
Serum uric acid levels were measured using a suitable biochemical assay.
-
The effect of BDEO on serum urate levels was compared to the hyperuricemic model group and the positive control groups.[1][2]
-
Visualizations
Caption: Dual inhibitory mechanism of BDEO on uric acid production and renal reabsorption.
Caption: Workflow for the in vivo evaluation of BDEO in a mouse model of hyperuricemia.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime is a potential therapeutic agent for treatment of hyperuricemia through its dual inhibitory effects on XOD and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for URAT1 Inhibitor 9
These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of a representative URAT1 inhibitor, designated here as URAT1 inhibitor 9 (also known as BDEO). This compound has been identified as a dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), making it a compound of interest for the treatment of hyperuricemia and gout.[1][2]
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for the reabsorption of uric acid in the kidneys.[3] It is located on the apical membrane of proximal tubule cells and plays a major role in maintaining uric acid homeostasis.[4] Inhibition of URAT1 is a primary therapeutic strategy for gout and hyperuricemia, as it promotes the excretion of uric acid.[3][5][6] Approximately 90% of hyperuricemia cases are attributed to impaired renal excretion of uric acid, highlighting the significance of URAT1 as a therapeutic target.[1]
This compound (BDEO) is a deoxybenzoin oxime analog that has demonstrated a dual mechanism of action. It non-competitively inhibits URAT1-mediated uric acid uptake and also inhibits xanthine oxidase, the enzyme responsible for uric acid production.[1][2] This dual action suggests a potentially potent urate-lowering effect.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo efficacy of this compound (BDEO).
| Parameter | Value | Target | Assay System |
| K_i_ | 0.14 µM | URAT1 | Uric acid uptake in URAT1-293T cells |
| IC_50_ | 3.3 µM | XO | Xanthine Oxidase activity assay |
| In Vivo Efficacy | 5 mg/kg | Serum Urate | Potassium Oxonate-induced hyperuricemic mice |
| In Vivo Comparison | 20 mg/kg comparable to 10 mg/kg Allopurinol or Benzbromarone | Serum Urate | Potassium Oxonate-induced hyperuricemic mice |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of its inhibition.
Caption: Mechanism of URAT1 and XO inhibition in a renal proximal tubule cell.
Experimental Protocols
In Vitro URAT1 Inhibition Assay (Uric Acid Uptake)
This protocol details the procedure to determine the inhibitory activity of a test compound on URAT1-mediated uric acid uptake in a cell-based assay.
Materials:
-
HEK293T cells stably expressing human URAT1 (URAT1-293T)
-
HEK293T cells (parental, as a negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hank's Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric Acid
-
Test compound (this compound)
-
Benzbromarone (positive control)
-
Cell lysis buffer
-
Scintillation cocktail
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed URAT1-293T and parental HEK293T cells in 24-well plates at a density of 2 x 10⁵ cells/well and culture overnight.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add 200 µL of HBSS containing various concentrations of the test compound (e.g., 0.01 to 100 µM) or positive control (Benzbromarone) to the wells. Incubate for 15 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake reaction by adding 200 µL of HBSS containing [¹⁴C]-Uric Acid (final concentration, e.g., 10 µM) and the respective concentrations of the test compound.
-
Incubation: Incubate the plates for 10 minutes at 37°C.
-
Termination: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for 20 minutes.
-
Measurement: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the radioactivity measured in parental HEK293T cells (non-specific uptake) from the values obtained in URAT1-293T cells to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the Ki or IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
In Vivo Efficacy in a Hyperuricemic Mouse Model
This protocol describes the induction of hyperuricemia in mice and the evaluation of the urate-lowering effects of this compound.
Materials:
-
Male Kunming mice (or other suitable strain), 6-8 weeks old
-
Potassium Oxonate (PO)
-
This compound (BDEO)
-
Allopurinol or Benzbromarone (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Uric acid assay kit
Procedure:
-
Acclimatization: Acclimatize mice for at least one week with free access to food and water.
-
Model Induction:
-
Administer potassium oxonate (a uricase inhibitor) at a dose of 250 mg/kg via intraperitoneal injection one hour before the administration of the test compound.
-
This will induce a state of hyperuricemia.
-
-
Compound Administration:
-
Divide mice into groups (n=6-8 per group): Vehicle control, positive control (e.g., Allopurinol 10 mg/kg), and test compound groups (e.g., this compound at 5 mg/kg and 20 mg/kg).
-
Administer the compounds orally (p.o.).
-
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 2, 4, 6, and 8 hours post-administration).
-
Serum Uric Acid Measurement:
-
Separate serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels of the treatment groups to the vehicle control group at each time point.
-
Calculate the percentage reduction in serum uric acid.
-
Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.
-
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for characterizing a URAT1 inhibitor.
Caption: Workflow for in vitro and in vivo evaluation of URAT1 inhibitors.
These protocols provide a foundational framework for researchers and drug development professionals to investigate the properties of this compound and other novel urate-lowering agents. Adaptation of specific parameters may be necessary based on laboratory conditions and the specific characteristics of the test compounds.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for URat1 Inhibitor Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to screen for and characterize inhibitors of the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal reabsorption of uric acid and a primary target for the development of drugs to treat hyperuricemia and gout.[1][2][3][4]
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a major risk factor for gout, a painful inflammatory arthritis.[5][6] A primary strategy for managing hyperuricemia is to enhance the renal excretion of uric acid by inhibiting URAT1.[3][7] This document outlines a robust in vitro, cell-based uric acid uptake assay using Human Embryonic Kidney 293 (HEK293) cells engineered to express human URAT1 (hURAT1). This assay is suitable for high-throughput screening of compound libraries and for detailed characterization of inhibitor potency (e.g., IC50 determination).
Signaling Pathway and Mechanism of Action
URAT1 is located on the apical membrane of proximal tubule cells in the kidney and facilitates the reabsorption of urate from the glomerular filtrate back into the bloodstream.[2][4][5] Its function is modulated by scaffolding proteins such as PDZK1 and NHERF1, which are crucial for its localization and activity.[2][5][8] The transport mechanism involves an exchange of urate for intracellular anions. Inhibition of URAT1 blocks this reabsorption, leading to increased uric acid excretion in the urine and a subsequent reduction of serum uric acid levels.[3][4]
Caption: Simplified signaling and interaction pathway of URAT1 in a renal proximal tubule cell.
Experimental Protocol: URAT1 Inhibitor Uric Acid Uptake Assay
This protocol is based on the widely used method of measuring the uptake of a substrate (uric acid) in cells overexpressing the transporter of interest.
Materials and Reagents:
-
HEK293 cells stably or transiently expressing hURAT1 (URAT1-HEK293)[9]
-
Parental HEK293 cells (for negative control)[9]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) for stable cell line maintenance
-
Uric Acid
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
Test compounds (potential URAT1 inhibitors)
-
Positive control inhibitor (e.g., Benzbromarone)[10]
-
Cell lysis buffer
-
Uric acid quantification kit (colorimetric or fluorometric) or HPLC system
-
24-well or 96-well cell culture plates
Experimental Workflow:
Caption: General experimental workflow for the URAT1 inhibitor cell-based assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture URAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. For stable cell lines, include G418 in the culture medium to maintain selection pressure.
-
Seed the cells into 24-well or 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 2.5 x 10^5 cells/well for a 24-well plate).[9] Incubate for 24-48 hours.
-
-
Preparation of Solutions:
-
Prepare a stock solution of uric acid. A typical concentration for the uptake assay is 750 µM, dissolved in a physiological buffer like Krebs-Ringer buffer.[9]
-
Prepare stock solutions of test compounds and the positive control inhibitor (e.g., benzbromarone) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer once with pre-warmed Krebs-Ringer buffer.
-
Pre-incubation: Add the buffer containing the various concentrations of your test compounds, the positive control, or vehicle (as a negative control) to the wells. Incubate for 15-30 minutes at 37°C.[9]
-
Initiate Uptake: Remove the pre-incubation solution and add the uric acid solution to all wells. Incubate for a defined period, typically 10-30 minutes, at 37°C.[4][9]
-
Stop Uptake: To terminate the reaction, rapidly aspirate the uric acid solution and wash the cells three times with ice-cold PBS or Krebs-Ringer buffer. This step is critical to remove extracellular uric acid.[9]
-
-
Quantification of Intracellular Uric Acid:
-
Lyse the cells by adding a suitable lysis buffer to each well and incubating as recommended by the manufacturer.
-
Collect the cell lysates.
-
Measure the uric acid concentration in the lysates using a commercial uric acid assay kit or by a suitable analytical method such as HPLC.
-
-
Data Analysis:
-
The specific URAT1-mediated uptake is calculated by subtracting the uric acid uptake in parental HEK293 cells from that in URAT1-HEK293 cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Data Presentation: Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several known URAT1 inhibitors, as determined by cell-based assays. These values can serve as a benchmark for newly identified compounds.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Benzbromarone | URAT1-HEK293 | 0.3 - 14.3 | [3][9] |
| Lesinurad | URAT1-HEK293 | 3.5 | [11] |
| Verinurad | URAT1-HEK293 | 0.05 | [12] |
| Sulfinpyrazone | URAT1-HEK293 | 32 | [11] |
| Febuxostat | URAT1-HEK293 | 36.1 | [3] |
| CC18002 | URAT1-HEK293 | 1.69 | [9] |
| NP023335 | URAT1-293T | 18.46 | [13] |
| TN1148 | URAT1-293T | 24.64 | [13] |
| TN1008 | URAT1-293T | 53.04 | [13] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell line, substrate concentration, and incubation times.
Conclusion
This application note provides a comprehensive framework for establishing a reliable cell-based assay for the discovery and characterization of URAT1 inhibitors. The detailed protocol and reference data will aid researchers in the pharmaceutical and biotechnology sectors in their efforts to develop novel therapeutics for the management of hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Probable Potential Role of Urate Transporter Genes in the Development of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioisotope-Labeled Uric Acid Uptake Assay with URAT1 Inhibitor 9 (BDEO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1] This makes it a prime therapeutic target for the treatment of hyperuricemia and gout, conditions characterized by elevated levels of uric acid.[1][2] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum levels.
This document provides detailed protocols for a radioisotope-labeled uric acid uptake assay to evaluate the inhibitory activity of compounds on URAT1, with a specific focus on URAT1 inhibitor 9 , also known as BDEO (a deoxybenzoins oxime analog).[1] This assay is a fundamental tool for the screening and characterization of novel uricosuric agents.
This compound (BDEO): A Profile
This compound (BDEO) has been identified as a potent, noncompetitive inhibitor of URAT1. It also exhibits inhibitory activity against xanthine oxidase (XO), the enzyme responsible for uric acid production, making it a dual-action compound for lowering urate levels.[1]
Table 1: Inhibitory Activity of this compound (BDEO) and Other Common URAT1 Inhibitors
| Compound | Target(s) | Inhibition Constant (Ki) for URAT1 | IC50 for URAT1 | IC50 for Xanthine Oxidase (XO) |
| Inhibitor 9 (BDEO) | URAT1 / XO | 0.14 µM [1] | - | 3.3 µM [1] |
| Benzbromarone | URAT1 | - | 0.84 ± 0.17 µM[3] | - |
| Lesinurad | URAT1 / OAT4 | - | 7.2 µM[1] | - |
| Probenecid | URAT1 | - | 31.12 ± 4.23 µM[3] | - |
| Verinurad | URAT1 | - | 25 nM | - |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (HEK293-hURAT1). A parental HEK293 cell line should be used as a negative control.
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or puromycin, depending on the expression vector)
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Radioisotope-Labeled Uric Acid Uptake Assay
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
HEK293-hURAT1 and parental HEK293 cells
-
24-well cell culture plates
-
[¹⁴C]-Uric Acid (specific activity ~50-60 mCi/mmol)
-
Uptake Buffer (e.g., Krebs-Ringer buffer, pH 7.4)
-
This compound (BDEO) and other test compounds
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed HEK293-hURAT1 and parental HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10⁵ cells/well).
-
Incubate for 24-48 hours.
-
-
Preparation of Solutions:
-
Prepare a stock solution of [¹⁴C]-uric acid in the uptake buffer. The final concentration in the assay will typically be in the range of the known Michaelis-Menten constant (Km) for uric acid transport by URAT1, which is approximately 154 µM.[4]
-
Prepare serial dilutions of this compound (BDEO) and other test compounds in the uptake buffer.
-
-
Assay Performance:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 500 µL of pre-warmed uptake buffer.
-
Pre-incubate the cells with 200 µL of uptake buffer containing the desired concentration of the inhibitor or vehicle (DMSO) for 15-30 minutes at 37°C.[5]
-
Initiate the uptake reaction by adding 200 µL of the [¹⁴C]-uric acid solution (containing the inhibitor/vehicle) to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[5]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution.
-
Wash the cells three times with 500 µL of ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each well to normalize the radioactivity counts.
-
Calculate the specific uptake by subtracting the CPM in parental HEK293 cells from the CPM in HEK293-hURAT1 cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the radioisotope-labeled uric acid uptake assay.
Caption: Simplified diagram of URAT1-mediated uric acid reabsorption and its inhibition.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Use of URAT1 Inhibitor 9
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of URAT1 Inhibitor 9, a compound identified for its potential in the study of hyperuricemia and gout.[1] The protocols outlined below are based on established methodologies for the characterization of URAT1 inhibitors and are intended to serve as a foundational framework for laboratory investigation.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[2][3][4][5] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[4][5] Inhibition of URAT1 is a key therapeutic strategy for increasing uric acid excretion (uricosuria) and lowering serum uric acid levels, thereby preventing the formation of urate crystals associated with gout and hyperuricemia.[4][6][7] URAT1 inhibitors block this reabsorption process, promoting the renal clearance of uric acid.[7]
This compound is a novel compound intended for research use in the study of gout and hyperuricemia.[1] These notes provide detailed protocols for its in vitro characterization, including determination of its inhibitory potency and cellular activity.
Mechanism of Action
URAT1 functions as an organic anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates.[4][8] URAT1 inhibitors, including potentially this compound, are thought to bind to the transporter, either competitively or non-competitively, to block the uric acid transport channel.[6][8] This inhibition leads to a reduction in uric acid reabsorption and a subsequent decrease in serum uric acid concentrations.[7]
Uric Acid Reabsorption Signaling Pathway
Caption: Renal uric acid reabsorption via URAT1 and GLUT9, and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for well-characterized URAT1 inhibitors. Experiments with this compound should aim to generate similar data points for comparison.
| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Cell Line | Reference |
| Benzbromarone | URAT1, GLUT9 | 0.84 | - | HEK293 | [9] |
| Lesinurad | URAT1, OAT4 | 5.54 | - | HEK293 | [10] |
| Verinurad | URAT1 | 0.05 (EC50) | - | - | [2] |
| Probenecid | URAT1, GLUT9 | 31.12 | - | HEK293 | [9] |
| CDER167 | URAT1, GLUT9 | 2.08 | - | HEK293 | [9] |
| URAT1/GLUT9-IN-1 | URAT1, GLUT9 | 2.01 (URAT1) | - | HEK293 | [10] |
| BDEO (Compound 9) | URAT1, XO | - | 0.14 | URAT1-293T | [6][11] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EC50: Half-maximal effective concentration. XO: Xanthine Oxidase.
Experimental Protocols
In Vitro URAT1 Inhibition Assay (Cell-Based)
This protocol describes a common method to determine the IC50 value of a URAT1 inhibitor using a cell line stably expressing human URAT1 (hURAT1), such as HEK293-hURAT1.[6][9][12] The assay measures the uptake of radiolabeled uric acid in the presence of the inhibitor.
Experimental Workflow
Caption: Workflow for the in vitro cell-based URAT1 inhibition assay.
Materials:
-
HEK293 cells stably expressing hURAT1
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
24-well cell culture plates
-
Uptake Buffer (125 mM Sodium Gluconate, 4.8 mM Potassium Gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Calcium Gluconate, 5.6 mM Glucose, pH 7.4)[9]
-
[8-¹⁴C]-Uric Acid
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Benzbromarone)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293-hURAT1 cells into 24-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
Preparation: On the day of the experiment, prepare serial dilutions of this compound and the positive control in the uptake buffer. The final DMSO concentration should be kept constant (e.g., <0.1%).
-
Washing: Gently remove the culture medium from the wells and wash the cells twice with 0.5 mL of pre-warmed uptake buffer.[9]
-
Pre-incubation: Add 200 µL of the buffer containing the desired concentration of this compound (or vehicle control) to each well and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Start the uptake reaction by adding 50 µL of uptake buffer containing [¹⁴C]-uric acid (final concentration typically 25 µM) to each well.[9]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of uric acid uptake.
-
Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold wash buffer.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vivo Evaluation in a Hyperuricemic Animal Model
To assess the in vivo efficacy of this compound, a potassium oxonate-induced hyperuricemic mouse or rat model is commonly used.[6][12] Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but not humans), leading to an accumulation of uric acid in the blood.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a hyperuricemic mouse model.
Materials:
-
Male C57BL/6 mice or Wistar rats
-
Potassium Oxonate (PO)
-
This compound formulation for oral administration (e.g., in 0.5% CMC-Na)
-
Vehicle control
-
Positive control (e.g., Benzbromarone or Lesinurad)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Uric acid and creatinine assay kits
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week.
-
Hyperuricemia Induction: Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to the animals one hour before the administration of the test compound.
-
Compound Administration: Orally administer this compound at various doses (e.g., 1, 5, 10 mg/kg) to different groups of animals. Include a vehicle control group and a positive control group.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at specified time points (e.g., 0, 2, 4, 6, and 24 hours) after compound administration.
-
Urine Collection: House animals in metabolic cages to collect 24-hour urine samples.
-
Biochemical Analysis:
-
Separate serum from blood samples by centrifugation.
-
Measure the concentration of uric acid and creatinine in both serum and urine using commercially available kits.
-
-
Data Analysis:
-
Calculate the percentage change in serum uric acid levels compared to the vehicle-treated group.
-
Calculate the Fractional Excretion of Uric Acid (FEUA) using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Analyze data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Safety and Selectivity
For drug development purposes, it is crucial to assess the selectivity of this compound. This involves testing its activity against other key transporters involved in drug disposition and uric acid homeostasis, such as:
-
OAT1 (SLC22A6) and OAT3 (SLC22A8): Involved in the secretion of organic anions and drugs.[13]
Assays similar to the URAT1 inhibition protocol can be performed using cell lines expressing these respective transporters. Additionally, cytotoxicity assays (e.g., MTT assay) in relevant cell lines (e.g., HEK293, HepG2) should be conducted to assess potential off-target toxicity.
By following these detailed protocols, researchers can effectively characterize the potency, efficacy, and mechanism of action of this compound, contributing to the understanding of its potential as a tool for hyperuricemia research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for URAT1 Inhibitor 9 in Urate Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to URAT1 and its Role in Urate Homeostasis
Urate, the final product of purine metabolism in humans, is primarily excreted through the kidneys. Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for the reabsorption of uric acid from the renal proximal tubules back into the bloodstream.[1] Under normal physiological conditions, URAT1 plays a crucial role in maintaining urate homeostasis. However, dysfunction or overactivity of URAT1 can lead to reduced uric acid excretion, resulting in hyperuricemia. Hyperuricemia is a major risk factor for the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[1] Consequently, inhibiting URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout.[2] URAT1 inhibitors block the reabsorption of uric acid, thereby increasing its excretion in the urine and lowering serum uric acid levels.[2]
URAT1 Inhibitor 9 (Compound 24)
This compound, also referred to as Compound 24, is a molecule identified as an inhibitor of the URAT1 transporter.[3][4][5][6] Information regarding this specific inhibitor is primarily found in patent literature, specifically Chinese patent CN108863919B.[3] While extensive peer-reviewed studies on its detailed biological activity are limited, it is presented as a tool for studying gout and hyperuricemia.[3][4][6]
Chemical Properties of this compound (Compound 24):
-
Molecular Formula: C₂₀H₁₃N₃O₂S₂
-
CAS Number: 2251727-90-7
Quantitative Data for URAT1 Inhibitors
Due to the limited publicly available data for this compound, this section provides a comparative summary of the in vitro potency of several well-characterized URAT1 inhibitors to serve as a benchmark for research and development.
| Inhibitor | Target(s) | IC₅₀ (Human URAT1) | Reference(s) |
| Benzbromarone | URAT1 | 0.22 µM | [7] |
| Lesinurad | URAT1, OAT1, OAT3, OAT4 | 3.5 µM | [1][7] |
| Verinurad (RDEA3170) | URAT1 | 25 nM | [8] |
| Dotinurad | URAT1 | 37.2 nM | N/A |
| Sulfinpyrazone | URAT1, MRP4 | 32 µM | [1][2] |
| Probenecid | URAT1, OAT1, OAT3, GLUT9 | 22 µM | [2][7] |
| URAT1 inhibitor 1 | URAT1 | 32 nM | [8] |
| URAT1 inhibitor 3 | URAT1 | 0.8 nM | [8] |
| hURAT1 inhibitor 2 | hURAT1, OATP1B1 | 18 nM | [8] |
| URAT1/GLUT9-IN-1 | URAT1, GLUT9 | 2.01 µM (for URAT1) | [4][8] |
| TD-3 (Compound 23) | URAT1 | 1.36 µM | [9] |
Experimental Protocols
In Vitro Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells
This protocol describes a method to assess the inhibitory activity of compounds like this compound on URAT1-mediated uric acid transport in a cell-based assay.
Materials:
-
HEK293 cells stably transfected with human URAT1 (hURAT1)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
[¹⁴C]-Uric acid
-
Test compounds (e.g., this compound)
-
Positive control inhibitor (e.g., Benzbromarone)
-
Krebs-Ringer buffer (pH 7.4)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture hURAT1-HEK2993 and parental HEK293 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Ringer buffer.
-
Pre-incubation: Wash the cells with warm Krebs-Ringer buffer. Then, pre-incubate the cells with various concentrations of the test compound or positive control for 10-30 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake reaction by adding Krebs-Ringer buffer containing [¹⁴C]-uric acid (e.g., at a final concentration of 200 µM) to each well. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from the parental HEK293 cells (non-specific uptake) from the counts of the hURAT1-HEK293 cells to determine URAT1-specific uptake.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: In Vitro Uric Acid Uptake Assay Workflow.
In Vivo Hyperuricemia Model Using Potassium Oxonate
This protocol outlines a common method to induce hyperuricemia in rodents to evaluate the in vivo efficacy of URAT1 inhibitors.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Potassium oxonate (uricase inhibitor)
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Benzbromarone)
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Metabolic cages (for urine collection)
-
Analytical equipment for measuring uric acid levels (e.g., spectrophotometer, LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to the animals. This is typically done 1 hour before the administration of the test compound.
-
-
Compound Administration:
-
Divide the animals into groups: Vehicle control, this compound (at various doses), and positive control.
-
Administer the compounds orally (gavage) or via another appropriate route.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 2, 4, 6, and 24 hours post-dose). Process the blood to obtain serum.
-
Urine: House the animals in metabolic cages to collect urine over a 24-hour period.
-
-
Biochemical Analysis:
-
Measure the concentration of uric acid in the serum and urine samples using a validated analytical method.
-
Measure creatinine levels in serum and urine to assess kidney function and to calculate the fractional excretion of uric acid (FEUA).
-
-
Data Analysis:
-
Compare the serum uric acid levels in the treated groups to the vehicle control group to determine the urate-lowering effect of the compound.
-
Calculate FEUA to assess the uricosuric (urine uric acid-excreting) effect.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Caption: In Vivo Hyperuricemia Model Workflow.
Urate Transport Signaling Pathway
URAT1 is located on the apical membrane of the proximal tubule cells in the kidney. It functions as an anion exchanger, reabsorbing urate from the tubular lumen into the cell in exchange for intracellular organic anions like lactate and nicotinate. The reabsorbed urate is then transported into the bloodstream via other transporters, such as GLUT9 (SLC2A9), located on the basolateral membrane. URAT1 inhibitors act by blocking this initial reabsorption step.
Caption: URAT1-Mediated Urate Reabsorption Pathway.
References
- 1. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OAT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
URAT1 Inhibitor 9 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of URAT1 inhibitor 9, with a specific focus on its solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: My this compound is not dissolving properly in DMSO. What should I do?
A: Please refer to our Troubleshooting Guide below for detailed steps on addressing solubility issues. Common solutions include gentle heating, vortexing, and sonication. It is also crucial to use anhydrous (dry) DMSO, as absorbed water can significantly reduce the solubility of many organic compounds.[4][5]
Q3: What is the recommended storage condition for this compound in DMSO?
A: Stock solutions of similar compounds in DMSO are typically stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the mechanism of action of URAT1 inhibitors?
A: URAT1 (Urate Transporter 1), also known as SLC22A12, is a protein primarily found in the kidneys that plays a crucial role in the reabsorption of uric acid from the urine back into the bloodstream.[7][8] URAT1 inhibitors block this transporter, leading to increased excretion of uric acid in the urine and a subsequent reduction of uric acid levels in the blood.[8] This mechanism is a key therapeutic strategy for managing hyperuricemia and gout.[8][9][10]
Troubleshooting Guide
Encountering solubility issues is a common challenge in experimental workflows. This guide provides a step-by-step approach to troubleshoot problems with dissolving this compound in DMSO.
Issue: Compound Precipitation or Incomplete Dissolution in DMSO
Table 1: Troubleshooting Steps for Dissolving this compound in DMSO
| Step | Action | Rationale |
| 1. Verify DMSO Quality | Use a fresh, unopened bottle of anhydrous or high-purity DMSO. | DMSO is hygroscopic and readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of lipophilic compounds.[4] |
| 2. Gentle Warming | Warm the solution gently in a water bath (e.g., 37-60°C). | Increased temperature can enhance the solubility of many compounds. Avoid excessive heat which may degrade the compound. |
| 3. Mechanical Agitation | Vortex the solution vigorously for 1-2 minutes. | Provides mechanical energy to break down compound aggregates and facilitate dissolution. |
| 4. Sonication | Place the vial in an ultrasonic bath for 5-10 minutes. | The high-frequency sound waves generate cavitation bubbles that help to disperse and dissolve the compound particles.[3] |
| 5. Stepwise Dilution | If preparing a working solution from a DMSO stock, dilute it stepwise into your aqueous buffer or media. | Adding a concentrated DMSO stock directly into an aqueous solution can cause the compound to precipitate out. Gradual dilution allows for better mixing and solubility.[6] |
| 6. Lower Stock Concentration | If precipitation persists, try preparing a lower concentration stock solution. | The desired concentration may exceed the compound's solubility limit in DMSO under your specific conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro or in vivo experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the mixture vigorously for 2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once the solution is clear, aliquot it into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro URAT1 Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of a compound on URAT1, adapted from methodologies used for similar inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Workflow for an in vitro URAT1 inhibition assay.
URAT1 Signaling Pathway
The primary role of URAT1 is in the reabsorption of uric acid in the proximal tubules of the kidneys. This process is part of a larger network of transporters that maintain uric acid homeostasis.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. glpbio.com [glpbio.com]
- 8. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. explorationpub.com [explorationpub.com]
- 10. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
Optimizing URAT1 inhibitor 9 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of URAT1 inhibitor 9 (also known as Compound 24) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based uric acid uptake assay?
A1: A good starting point for a dose-response experiment is to use a concentration range that brackets the reported IC50 value. For this compound (Compound 24), a reported IC50 value is 0.231 μM[1]. Therefore, a suggested starting range would be from 0.01 µM to 10 µM.
Q2: What cell lines are suitable for in vitro URAT1 inhibition assays?
A2: Human Embryonic Kidney (HEK293) cells are commonly used for these assays.[2][3] These cells can be transiently or stably transfected to express the human URAT1 transporter (hURAT1).
Q3: What is the mechanism of action of URAT1 inhibitors?
A3: URAT1 is a urate transporter primarily located in the kidneys that plays a crucial role in the reabsorption of uric acid from urine back into the bloodstream.[3] URAT1 inhibitors block this transporter, leading to increased excretion of uric acid in the urine and a reduction of uric acid levels in the blood.[3]
Q4: How can I be sure that the observed effect is specific to URAT1 inhibition?
A4: To ensure specificity, it is recommended to include proper controls in your experiment. This includes using a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO), a known URAT1 inhibitor as a positive control (e.g., benzbromarone or lesinurad), and a negative control (e.g., mock-transfected cells that do not express URAT1).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, uneven washing steps, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Standardize washing procedures to be gentle yet thorough. Use calibrated pipettes and proper pipetting techniques. |
| No or low inhibition observed | Inhibitor concentration is too low, inhibitor has degraded, or low URAT1 expression in cells. | Perform a dose-response experiment with a wider concentration range. Ensure proper storage of the inhibitor as per the manufacturer's instructions. Verify URAT1 expression levels via Western blot or qPCR. |
| High background signal in mock-transfected cells | Endogenous expression of other urate transporters in the cell line. | Characterize the expression of other key urate transporters (e.g., OAT1, OAT3, ABCG2) in your chosen cell line. If background is high, consider using a different cell line. |
| Cell death observed at higher inhibitor concentrations | Cytotoxicity of the inhibitor or the solvent. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition assay. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other commonly used URAT1 inhibitors.
| Inhibitor | IC50 Value (µM) | Cell Line | Assay Type |
| This compound (Compound 24) | 0.231[1] | Not specified | URAT1 Inhibitory Assay |
| Lesinurad | 7.2[1] | Not specified | URAT1-mediated urate transport assay |
| Benzbromarone | 0.84 ± 0.17[2] | HEK293 cells expressing URAT1 | [¹⁴C]-uric acid uptake |
| Probenecid | 31.12 ± 4.23[2] | HEK293 cells expressing URAT1 | [¹⁴C]-uric acid uptake |
| CDER167 | 2.08 ± 0.31[2] | HEK293 cells expressing URAT1 | [¹⁴C]-uric acid uptake |
Experimental Protocols
Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This protocol is adapted from studies investigating URAT1 inhibition in HEK293 cells.[2][3]
Materials:
-
HEK293 cells transiently or stably expressing hURAT1
-
Mock-transfected HEK293 cells (negative control)
-
Cell culture medium and supplements
-
Uric acid uptake buffer (125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose)[2]
-
[¹⁴C]-Uric acid
-
This compound and other test compounds
-
Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS)
-
0.1 M Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed hURAT1-expressing HEK293 cells and mock-transfected cells in appropriate culture plates and grow to desired confluency.
-
Assay Preparation:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with pre-warmed uric acid uptake buffer.
-
Add uric acid uptake buffer to each well and incubate for 15 minutes at 37°C to equilibrate the cells.[2]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and control compounds in the uptake buffer.
-
Remove the equilibration buffer from the cells.
-
Add the buffer containing the different concentrations of the inhibitors to the respective wells.
-
-
Uric Acid Uptake:
-
Termination and Lysis:
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Renal Uric Acid Reabsorption Pathway and URAT1 Inhibition.
Caption: Workflow for a Cell-Based URAT1 Inhibition Assay.
Caption: A Logical Flowchart for Troubleshooting URAT1 Assays.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 Inhibitor Screening Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urate Transporter 1 (URAT1) inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for screening URAT1 inhibitors?
A1: The most common formats for screening URAT1 inhibitors are cell-based assays that measure the uptake of a substrate into cells expressing the URAT1 transporter. The two primary methods are:
-
Radiolabeled Substrate Uptake Assays: These assays traditionally use [¹⁴C]-uric acid as the substrate. The amount of radioactivity inside the cells is measured to determine URAT1 activity.
-
Fluorescence-Based Assays: These assays utilize a fluorescent substrate, such as 6-carboxyfluorescein (6-CFL), that is transported by URAT1.[1] The intracellular fluorescence is measured as an indicator of URAT1 function. This method is often preferred for high-throughput screening (HTS) due to its convenience and non-radioactive nature.[1]
Q2: Which cell lines are recommended for URAT1 inhibitor screening?
A2: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and effective cell line for these assays.[2][3] They are readily transfected and provide a robust system for overexpressing the human URAT1 transporter (hURAT1).
Q3: What are some standard positive controls for a URAT1 inhibitor screening assay?
A3: Several well-characterized URAT1 inhibitors are used as positive controls. These include:
-
Benzbromarone: A potent URAT1 inhibitor.[1]
-
Lesinurad: A selective URAT1 inhibitor.[1]
-
Probenecid: Another commonly used URAT1 inhibitor.[1]
Q4: How do I assess the quality and performance of my URAT1 screening assay?
A4: The Z'-factor (Z-prime factor) is a statistical parameter widely used to quantify the suitability of a high-throughput screening assay. It reflects the separation between the positive and negative control signals.
-
Z' > 0.5: Indicates an excellent assay with a large separation between controls, suitable for HTS.
-
0 < Z' < 0.5: Represents a marginal assay that may be acceptable but could benefit from optimization.
-
Z' < 0: Suggests the assay is not suitable for screening as the signals from positive and negative controls overlap.
Troubleshooting Guides
Problem 1: Low Signal-to-Background Ratio or Weak Signal
Possible Causes:
-
Low URAT1 Expression or Incorrect Localization: The transporter may not be sufficiently expressed on the cell surface.
-
Sub-optimal Substrate Concentration: The concentration of the radiolabeled or fluorescent substrate may be too low.
-
Inefficient Substrate Uptake: Incubation times may be too short, or the assay temperature may be incorrect.
-
Degraded Reagents: Substrates or other critical reagents may have degraded over time.
-
Cell Health Issues: The cells may be unhealthy or at a suboptimal confluency.
Troubleshooting Steps:
-
Verify URAT1 Expression:
-
Perform immunofluorescence or cell surface biotinylation followed by western blotting to confirm that URAT1 is expressed and localized to the plasma membrane.
-
Use a validated positive control inhibitor (e.g., benzbromarone) to ensure that the observed uptake is URAT1-mediated.[4]
-
-
Optimize Substrate Concentration and Incubation Time:
-
Perform a substrate concentration-response curve to determine the optimal concentration (typically at or near the Km value). For the fluorescent substrate 6-carboxyfluorescein, the Km has been reported to be 239.5 μM.[1]
-
Conduct a time-course experiment to identify the linear range of substrate uptake.
-
-
Check Reagent Quality:
-
Use fresh, high-quality substrates and reagents.
-
Ensure proper storage conditions for all components.
-
-
Ensure Healthy Cell Culture:
-
Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase.
-
Plate cells at a consistent density to achieve optimal confluency at the time of the assay.
-
Problem 2: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across the wells of the assay plate.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, substrates, or compounds.
-
Edge Effects: Evaporation or temperature gradients across the assay plate.
-
Cell Clumping: Cells not being a single-cell suspension when plated.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and transporter function.[5]
Troubleshooting Steps:
-
Standardize Cell Seeding:
-
Ensure a homogenous single-cell suspension before plating.
-
Use a calibrated multichannel pipette or an automated cell dispenser for plating.
-
-
Refine Pipetting Technique:
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
For HTS, consider using automated liquid handlers to minimize human error.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples.
-
Use plates with lids and ensure proper sealing to minimize evaporation.
-
Incubate plates in a humidified incubator with stable temperature control.
-
-
Prevent Cell Clumping:
-
Gently triturate the cell suspension before plating to break up clumps.
-
-
Test for Contamination:
-
Regularly test cell cultures for mycoplasma contamination.[5]
-
Problem 3: High Background Signal in Negative Control Wells
Possible Causes:
-
Non-specific Binding of Substrate: The substrate may be binding to the cell surface or the plastic of the assay plate.
-
Endogenous Transporter Activity: The host cell line (e.g., HEK293) may have some low-level endogenous transport of the substrate.
-
Insufficient Washing: Inadequate removal of extracellular substrate before cell lysis and signal detection.
Troubleshooting Steps:
-
Optimize Washing Steps:
-
Increase the number and volume of wash steps with ice-cold buffer after substrate incubation.
-
Ensure complete removal of the wash buffer between steps.
-
-
Include Proper Controls:
-
Use untransfected or mock-transfected cells as a control to determine the level of background uptake.
-
-
Test Different Assay Plates:
-
If non-specific binding to the plate is suspected, try plates with different surface coatings.
-
Quantitative Data Summary
| Inhibitor | Assay Type | Cell Line | IC50 Value (µM) | Reference |
| Benzbromarone | [¹⁴C]-Uric Acid Uptake | HEK293T | 0.0372 | [6] |
| Benzbromarone | Fluorescence (6-CFL) | HEK293T | 14.3 | [1] |
| Lesinurad | [¹⁴C]-Uric Acid Uptake | HEK293T | 7.2 | [1] |
| Lesinurad | Fluorescence (6-CFL) | HEK293T | >100 | [1] |
| Probenecid | [¹⁴C]-Uric Acid Uptake | HEK293T | 42 | [1] |
| Febuxostat | Fluorescence (6-CFL) | HEK293T | 36.1 | [1] |
| Dotinurad | [¹⁴C]-Uric Acid Uptake | - | 0.0372 | [6] |
| Verinurad | [³H]-Verinurad Binding | - | 0.025 | [7] |
Experimental Protocols
Protocol 1: Fluorescence-Based URAT1 Inhibitor Screening Assay
Materials:
-
HEK293 cells stably or transiently expressing hURAT1
-
96-well black, clear-bottom assay plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescent substrate: 6-carboxyfluorescein (6-CFL)
-
Test compounds and positive control inhibitor (e.g., benzbromarone)
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed URAT1-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Incubation:
-
Wash the cells once with pre-warmed Assay Buffer.
-
Add Assay Buffer containing the test compounds or positive control at various concentrations to the respective wells.
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
-
-
Substrate Addition and Uptake:
-
Add the fluorescent substrate 6-CFL (at a final concentration around its Km) to all wells.
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C to allow for substrate uptake.
-
-
Termination and Washing:
-
Aspirate the substrate-containing medium.
-
Wash the cells multiple times with ice-cold Assay Buffer to remove extracellular substrate.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for 6-CFL.
-
Data Analysis:
-
Subtract the background fluorescence from mock-transfected or untransfected cells.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a potent inhibitor (100% inhibition).
-
Calculate the IC50 values for the test compounds.
-
Protocol 2: [¹⁴C]-Uric Acid Uptake Assay
Materials:
-
HEK293 cells stably or transiently expressing hURAT1
-
24-well or 96-well tissue culture plates
-
Assay Buffer (e.g., Krebs-Ringer buffer)
-
[¹⁴C]-Uric acid
-
Test compounds and positive control inhibitor (e.g., benzbromarone)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed URAT1-expressing HEK293 cells in the desired plate format and grow to confluency.
-
Pre-incubation:
-
Wash the cells with pre-warmed Assay Buffer.
-
Pre-incubate the cells with Assay Buffer containing the test compounds or positive control for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Uptake Initiation:
-
Add [¹⁴C]-uric acid (at a final concentration near its Km) to each well to initiate the uptake.
-
Incubate for a short, defined period (e.g., 5-15 minutes) within the linear uptake range at 37°C.
-
-
Uptake Termination and Washing:
-
Rapidly aspirate the radioactive medium.
-
Wash the cells multiple times with ice-cold Assay Buffer to remove extracellular [¹⁴C]-uric acid.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well (e.g., with NaOH or a suitable lysis buffer).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity from mock-transfected cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values.
-
Visualizations
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Caption: General experimental workflow for a cell-based URAT1 inhibitor screening assay.
Caption: A decision tree for troubleshooting common issues in URAT1 screening assays.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Functional Assay of Transporters in HEK293 Cells. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: URAT1 Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urate Transporter 1 (URAT1) inhibitors. Our goal is to help you navigate common experimental challenges and avoid off-target effects to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is URAT1 and why is it a target for drug development?
A1: Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a protein primarily located on the apical membrane of renal proximal tubule cells.[1] It is responsible for reabsorbing approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[1][2][3] In conditions like gout, which is caused by hyperuricemia (elevated serum urate levels), inhibiting URAT1 is a key therapeutic strategy. By blocking URAT1, inhibitors promote the excretion of uric acid in urine, thereby lowering its concentration in the blood.[1][3]
Q2: What are the common off-target effects of clinically used URAT1 inhibitors?
A2: Many first-generation URAT1 inhibitors are non-selective and can cause significant side effects.[4]
-
Benzbromarone: Associated with severe hepatotoxicity (liver damage).[1][3][5]
-
Probenecid: Known for drug-drug interactions due to its inhibition of other organic anion transporters (OATs) like OAT1 and OAT3.[4][6]
-
Lesinurad: Carries a risk of dose-dependent nephrotoxicity (kidney toxicity), particularly when used as a monotherapy.[1][5]
-
Sulfinpyrazone: Can cause gastrointestinal issues and has been largely discontinued.[1][5]
Q3: What are dual URAT1 inhibitors?
A3: Dual inhibitors are compounds designed to target URAT1 and another protein involved in uric acid homeostasis, such as Xanthine Oxidase (XO) or Glucose Transporter 9 (GLUT9).[5] This multi-target approach aims to achieve a more potent urate-lowering effect with potentially improved safety profiles.[5][7]
Q4: Why do many URAT1 inhibitors exhibit non-competitive inhibition?
A4: Structural and functional studies have revealed that many URAT1 inhibitors bind to the transporter's inward-facing conformation.[3][8][9] By stabilizing this state, they prevent the conformational changes necessary for uric acid transport without directly competing with uric acid for binding to the outward-facing state. This mechanism results in non-competitive or uncompetitive inhibition kinetics.[3][8]
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your in vitro and in vivo experiments with URAT1 inhibitors.
In Vitro Cell-Based Assays
Q5: My IC50 value for a known URAT1 inhibitor is significantly higher (less potent) than reported values. What could be the cause?
A5: Several factors can lead to discrepancies in IC50 values. Consider the following troubleshooting steps:
-
Low URAT1 Expression: Inconsistent or low expression of URAT1 in your cell line (e.g., HEK293) is a common issue.
-
Solution: Verify URAT1 expression via RT-PCR or Western blot.[10] Optimize your transfection protocol by adjusting DNA-to-reagent ratio, using high-quality plasmid DNA, and ensuring cells are in a healthy, optimal confluency (70-90%) at the time of transfection.[11][12][13] Consider creating a stable cell line for more consistent expression.[2]
-
-
Assay-Related Issues: The specifics of your uric acid uptake assay can influence results.
-
Solution: Ensure the incubation time for uric acid uptake is appropriate; short incubation times (e.g., 5-15 minutes) are often used to measure initial transport rates.[5] Check the concentration of the labeled substrate (e.g., [14C]-uric acid) and ensure it is consistent with established protocols.
-
-
Compound Stability: The inhibitor may be degrading in the assay medium.
-
Solution: Assess the stability of your compound under assay conditions. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
-
Q6: I am observing high background signal in my control (non-URAT1 expressing) cells in the uric acid uptake assay. How can I reduce it?
A6: High background can be due to non-specific uptake of the radiolabeled uric acid or issues with the washing steps.
-
Inefficient Washing: Residual radiolabeled substrate on the cell surface or in the well can artificially inflate readings.
-
Solution: Increase the number and volume of washes with ice-cold buffer after the uptake incubation to effectively terminate the transport process and remove unbound substrate.[5]
-
-
Endogenous Transporters: The parental cell line (e.g., HEK293) may have some level of endogenous urate transport.
-
Solution: While usually low, this is a known factor. Your results should always be calculated by subtracting the uptake in control (e.g., mock-transfected) cells from the uptake in URAT1-expressing cells to determine the specific URAT1-mediated transport.[2]
-
Q7: My test compound is showing cytotoxicity at concentrations needed to inhibit URAT1. How can I proceed?
A7: Compound toxicity can confound inhibition results.
-
Distinguishing Inhibition from Toxicity: It is crucial to determine if the reduction in uric acid uptake is due to specific URAT1 inhibition or simply a result of cell death.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your inhibition assay, using the same cell line, compound concentrations, and incubation times. If significant toxicity is observed at or near the IC50 concentration, the inhibition data is unreliable.[5]
-
-
Structural Modification: If the compound is highly toxic, medicinal chemistry efforts may be needed.
-
Solution: Consider synthesizing analogs of the compound to identify modifications that reduce cytotoxicity while retaining URAT1 inhibitory activity.
-
Logical Workflow for Troubleshooting Inconsistent IC50 Values
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 12. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
URAT1 Inhibitor 9 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of URAT1 inhibitor 9 and other novel URAT1 inhibitors. This resource offers detailed experimental protocols, troubleshooting guides for common cytotoxicity assays, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of a novel URAT1 inhibitor like inhibitor 9?
A1: The cytotoxic profile of a novel URAT1 inhibitor can vary significantly based on its chemical structure and off-target effects. While some URAT1 inhibitors have shown favorable safety profiles with low cytotoxicity, others, such as benzbromarone, have been associated with concerns like hepatotoxicity[1][2]. Therefore, it is crucial to perform comprehensive in vitro cytotoxicity testing on relevant cell lines (e.g., hepatic cell lines like HepG2, and renal cell lines like HEK293) to determine the therapeutic window of a new compound.
Q2: Which cytotoxicity assays are most appropriate for assessing this compound?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic potential. Commonly used and robust assays include:
-
MTT Assay: Measures metabolic activity, providing an indication of cell viability.[3]
-
Lactate Dehydrogenase (LDH) Assay: Detects membrane integrity by measuring the release of LDH from damaged cells.[3]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): To determine if the inhibitor induces programmed cell death.
Q3: How do I interpret conflicting results between different cytotoxicity assays?
A3: Discrepancies between assays can provide valuable insights into the mechanism of cytotoxicity. For instance, a compound might decrease metabolic activity (MTT assay) without causing membrane damage (LDH assay), suggesting a cytostatic rather than a cytotoxic effect at that concentration. It is important to consider the endpoint of each assay and the time course of the experiment.
Q4: What are the common pitfalls in cytotoxicity testing of small molecules?
A4: Common issues include compound precipitation at high concentrations, interference with assay reagents (e.g., colorimetric or fluorescent signals), and solvent-induced toxicity. It is essential to include appropriate controls, such as vehicle controls and compound interference controls, in your experimental design.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for URAT1 and available cytotoxicity data for several URAT1 inhibitors. This can serve as a benchmark when evaluating the performance of a new inhibitor like this compound.
| Compound | URAT1 IC50 (µM) | Cell Line | Cytotoxicity Data (IC50) | Reference |
| Benzbromarone | 0.22 - 0.84 | - | Associated with hepatotoxicity | [2][4] |
| Lesinurad | 3.5 | - | - | [4] |
| Probenecid | 22 - 31.12 | - | - | [2][4] |
| URAT1 inhibitor 2 | 1.36 | - | Favorable safety profile in vivo | [5] |
| CDER167 | 2.08 | - | No hERG toxicity at 100 µM | [2] |
| URAT1 inhibitor 10 | 0.052 | HepG2 | > 64 µg/mL | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH released into the cell culture medium upon cell membrane damage.
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Maximum LDH Release Control: In separate wells, add lysis buffer to untreated cells to induce 100% LDH release.
-
LDH Reaction: Add the LDH reaction mixture from the kit to all wells containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Troubleshooting Guides
Issue 1: High background in MTT assay
-
Possible Cause: Contamination of reagents or culture with microorganisms. Phenol red in the culture medium can also contribute to background.
-
Solution: Use sterile techniques and fresh reagents. Include a media-only blank in your plate layout to subtract the background absorbance.
Issue 2: Low signal or poor dynamic range in LDH assay
-
Possible Cause: Insufficient cell number or low levels of cytotoxicity at the tested concentrations. The timing of the assay might be too early to detect significant cell death.
-
Solution: Optimize the cell seeding density. Extend the incubation time with the test compound. Ensure that the maximum LDH release control is working effectively.
Issue 3: High variability between replicate wells
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Potential signaling pathway for URAT1 inhibitor-induced cytotoxicity.
Caption: Logical troubleshooting flow for cytotoxicity assays.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity induced by manipulation of signal transduction pathways is associated with down-regulation of Bcl-2 but not Mcl-1 in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. URAT1 inhibitor 10_TargetMol [targetmol.com]
URAT1 inhibitor 9 delivery and bioavailability challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with URAT1 Inhibitor 9, a representative urate transporter 1 (URAT1) inhibitor with challenges related to delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the human urate transporter 1 (URAT1), which is primarily located in the apical membrane of proximal tubule cells in the kidney.[1][2] By inhibiting URAT1, the reabsorption of uric acid from the renal ultrafiltrate back into the bloodstream is blocked, leading to increased renal excretion of uric acid and a reduction in serum uric acid levels.[3][4] This makes it a promising therapeutic agent for hyperuricemia and gout.[2][5]
Q2: What are the main challenges associated with the delivery and bioavailability of this compound?
A2: Like many new chemical entities, this compound faces challenges related to poor aqueous solubility.[6] This can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability.[6][7] Consequently, achieving therapeutic concentrations in vivo can be difficult and may lead to high inter-individual variability in patient response.
Q3: What formulation strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs like this compound. These include:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[6][8]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[6][9]
-
Lipid-based formulations: Solubilizing the drug in lipid excipients can enhance absorption.[6][10]
-
Complexation with cyclodextrins: Encapsulating the drug within cyclodextrin molecules can increase its solubility in water.[6][8]
Q4: Are there any known off-target effects or toxicities associated with URAT1 inhibitors?
A4: Some older URAT1 inhibitors, like benzbromarone, have been associated with hepatotoxicity.[5][11] Newer generations of URAT1 inhibitors are being designed for higher selectivity to minimize off-target effects.[4] It is crucial to evaluate the inhibitory activity of this compound against other renal transporters, such as OAT1, OAT3, and GLUT9, to assess its selectivity and potential for drug-drug interactions or off-target related side effects.[4][12]
Troubleshooting Guides
In Vitro Experimentation
Q: My in vitro URAT1 inhibition assay is showing inconsistent IC50 values for this compound. What could be the cause?
A: Inconsistent IC50 values for a poorly soluble compound like this compound in cell-based assays can stem from several factors:
-
Compound Precipitation: The compound may be precipitating out of the assay medium, especially at higher concentrations.
-
Troubleshooting:
-
Visually inspect the assay plates for any signs of precipitation.
-
Determine the kinetic solubility of this compound in the specific assay buffer used.
-
Consider using a lower concentration range or incorporating a solubilizing agent (e.g., DMSO, cyclodextrin) at a concentration that does not affect the assay performance.
-
-
-
Non-specific Binding: The compound may be binding to plastics or other components of the assay system.
-
Troubleshooting:
-
Use low-binding plates and pipette tips.
-
Include a non-specific binding control in your experimental setup.
-
-
-
Cell Health and Density: Variations in cell health or the number of cells seeded can affect the outcome of the assay.
-
Troubleshooting:
-
Ensure consistent cell seeding density across all plates.
-
Regularly check the health and viability of your cell line.
-
-
In Vivo Experimentation
Q: I am observing low in vivo efficacy of this compound in my animal model of hyperuricemia, despite potent in vitro activity. What are the likely reasons?
A: Poor in vivo efficacy despite good in vitro potency is often linked to suboptimal pharmacokinetic properties:
-
Low Oral Bioavailability: As previously mentioned, poor solubility can lead to limited absorption after oral administration.
-
Troubleshooting:
-
Review the formulation of the dosing vehicle. Consider conducting a small pilot study with different formulations (e.g., suspension, solution with co-solvents, lipid-based formulation) to assess the impact on exposure.
-
Perform a pharmacokinetic study to determine the plasma concentration of this compound after oral administration.
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic clearance of the compound.
-
If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) to confirm if this improves exposure and efficacy.
-
-
-
Rapid Clearance: The compound may be rapidly cleared from the body.
-
Troubleshooting:
-
A full pharmacokinetic profile will reveal the clearance rate and half-life of the compound. If clearance is too rapid, it may not maintain therapeutic concentrations for a sufficient duration.
-
-
Q: My in vivo studies with this compound are showing signs of renal or hepatic toxicity. How should I investigate this?
A: Toxicity is a significant concern for the clinical development of URAT1 inhibitors. A systematic approach is needed to investigate these findings:
-
Dose-Response Relationship: Determine if the observed toxicity is dose-dependent.
-
Troubleshooting:
-
Conduct a dose-range finding study to identify the maximum tolerated dose (MTD).
-
Include lower dose groups in your efficacy studies to assess if a therapeutic window exists.
-
-
-
Histopathological Analysis: Examine the tissues of treated animals for any pathological changes.
-
Troubleshooting:
-
Collect kidney and liver tissues at the end of the study for histopathological evaluation by a qualified pathologist.
-
-
-
Biomarker Analysis: Measure relevant biomarkers of kidney and liver function in the blood.
-
Troubleshooting:
-
Monitor serum creatinine and blood urea nitrogen (BUN) for kidney function.
-
Monitor alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function.
-
-
Data Presentation
Table 1: Comparative Pharmacokinetic and In Vitro Potency of Representative URAT1 Inhibitors
| Compound | IC50 (URAT1) (µM) | Oral Bioavailability (%) | Reference |
| Benzbromarone | 0.53 - 0.84 | 36.11 | [12][13] |
| Lesinurad | 7.18 | Not specified | [12] |
| Verinurad (RDEA3170) | 0.025 | Not specified | [3] |
| JNS4 | 0.80 | 55.28 | [13] |
| CDER167 | 2.08 | Better than RDEA3170 | [12] |
| BDEO (compound 9) | 0.14 (Ki) | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay in HEK293 Cells
-
Cell Culture: Culture HEK293 cells stably expressing human URAT1 (hURAT1) in appropriate growth medium.
-
Cell Seeding: Seed the hURAT1-HEK293 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Uric Acid Uptake: Initiate the uptake reaction by adding a solution containing [14C]-labeled uric acid to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for uric acid uptake.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [14C]-uric acid using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[14]
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Compound Formulation and Administration: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration. Administer a single dose of the compound to the mice via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (if an intravenous dose group is included).
Visualizations
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Caption: Experimental workflow for evaluating a novel URAT1 inhibitor.
Caption: Troubleshooting flowchart for poor bioavailability.
References
- 1. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. upm-inc.com [upm-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from URAT1 inhibitor 9 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with URAT1 inhibitor 9, also known as BDEO (a deoxybenzoin oxime analog).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDEO)?
A1: this compound (BDEO) is a deoxybenzoin oxime analog that functions as a dual inhibitor, targeting both the human urate anion transporter 1 (URAT1) and xanthine oxidase (XO).[1] Its dual action provides a potent mechanism for lowering serum uric acid levels by both increasing its excretion and reducing its production.[1]
Q2: What is the primary mechanism of action for BDEO on URAT1?
A2: BDEO inhibits URAT1 in a noncompetitive manner, with a reported inhibition constant (Ki) of 0.14 μM in URAT1-expressing HEK293T cells.[1] Unlike competitive inhibitors that vie with uric acid for the same binding site, non-competitive inhibitors like BDEO bind to a different site on the transporter.[1][2] Structural studies on other URAT1 inhibitors suggest they bind to the large, hydrophobic cavity of the inward-open conformation of URAT1, preventing the transporter from completing its cycle and thus blocking uric acid reabsorption.[2]
Q3: How does BDEO's dual inhibition of URAT1 and Xanthine Oxidase (XO) affect experimental outcomes?
A3: The dual inhibition is a key feature. While URAT1 inhibition promotes the excretion of uric acid, XO inhibition (IC50 = 3.3 μM) reduces the production of uric acid from purines.[1] In an experimental setting, this can lead to a more significant reduction in serum urate than would be expected from a URAT1 inhibitor alone.[1] Researchers should be aware of this dual activity when interpreting data, as effects may not be solely attributable to URAT1 blockade.
Q4: Are there known off-target effects for URAT1 inhibitors that I should be aware of?
A4: While BDEO is noted for its dual specificity for URAT1 and XO, the broader class of uricosurics (URAT1 inhibitors) has been known to interact with other renal transporters, including OAT1, OAT3, OAT4, ABCG2, and GLUT9.[3][4][5] Unintended inhibition of these transporters could alter the disposition of other organic anions and potentially confound experimental results. When observing unexpected phenotypes, considering off-target effects on these transporters is a valid troubleshooting step.
Troubleshooting Guide for Unexpected Results
Q1: My in vivo study shows a greater reduction in serum uric acid than predicted by BDEO's URAT1 inhibition potency. Why?
A1: This is likely due to BDEO's dual mechanism of action.[1] The observed potent effect is the result of simultaneously blocking uric acid reabsorption in the kidney (via URAT1 inhibition) and reducing uric acid production systemically (via XO inhibition).[1] In vivo studies in mice have shown that BDEO at 20 mg/kg has a comparable effect to allopurinol (an XO inhibitor) or benzbromarone (a URAT1 inhibitor) at 10 mg/kg.[1]
Q2: I'm observing unexpected toxicity or cell death in my cell-based assays or animal models. What could be the cause?
A2: While BDEO is presented as having a favorable safety profile, some older URAT1 inhibitors like benzbromarone have been associated with hepatotoxicity.[2][6] Furthermore, potent uricosurics can lead to renal issues, such as elevated creatinine or kidney stone formation, due to the high concentration of uric acid in the urine.[4][7]
-
Recommendation: Monitor liver function enzymes (e.g., ALT, AST) and kidney function markers (e.g., serum creatinine, BUN) in animal studies. For cell-based assays, perform cytotoxicity tests (e.g., MTT or LDH assays) to establish a non-toxic working concentration range.
Q3: The inhibitory potency (IC50/Ki) of BDEO varies between my different experimental systems. What could explain this discrepancy?
A3: Discrepancies in potency can arise from several factors:
-
Species Differences: The affinity of URAT1 inhibitors can vary significantly between species. For instance, human URAT1 has a substantially higher affinity for many inhibitors compared to rat URAT1.[8] This is due to key amino acid differences in the inhibitor binding site.[8][9]
-
Cell Line and Expression Levels: The level of URAT1 expression in your cell model can influence apparent potency. Ensure you are using a validated cell line with stable and consistent URAT1 expression.
-
Assay Conditions: Differences in buffer composition, pH, incubation time, and substrate concentration can all affect the measured inhibitory values. Refer to a validated protocol and ensure consistency.
Q4: My kinetic analysis does not show competitive inhibition with uric acid. Is this expected?
A4: Yes, this is an expected result. BDEO has been reported to inhibit URAT1 in a noncompetitive manner.[1] This means it does not directly compete with uric acid for binding to the outward-facing substrate recognition site. Instead, it binds to the transporter in its inward-open state, locking it in a conformation that is unable to transport urate.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of BDEO and other relevant compounds for comparison.
Table 1: Inhibitory Activity of BDEO (this compound)
| Target | Compound | Inhibition Metric | Value | Inhibition Type | Reference |
|---|---|---|---|---|---|
| URAT1 | BDEO (Compound 9) | Ki | 0.14 µM | Noncompetitive | [1] |
| Xanthine Oxidase (XO) | BDEO (Compound 9) | IC50 | 3.3 µM | - |[1] |
Table 2: Comparative IC50 Values of URAT1 Inhibitors against Human URAT1
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Benzbromarone | 0.22 - 0.425 | [8][10] |
| Lesinurad | 3.5 | [8] |
| Probenecid | 22 | [8] |
| Sulfinpyrazone | 32 |[8] |
Experimental Protocols
Protocol: In Vitro URAT1 Inhibition Assay using [¹⁴C]-Urate Uptake
This protocol describes a common method for assessing the inhibitory potential of compounds on URAT1 function in a cell-based system.
-
Cell Culture:
-
Culture HEK293T cells stably expressing human URAT1 (hURAT1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment. Use cells expressing a control vector (e.g., GFP) to determine background urate uptake.[10]
-
-
Preparation of Solutions:
-
Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 5 mM D-glucose), pH 7.4.
-
Inhibitor Stock: Prepare a 10 mM stock solution of BDEO in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.
-
Urate Solution: Prepare a working solution of [¹⁴C]-labeled uric acid in KRH buffer. A final concentration of 200-250 µM is often used.[2][10]
-
-
Uptake Assay:
-
Wash the confluent cells twice with 0.5 mL of pre-warmed KRH buffer.
-
Pre-incubate the cells for 5-10 minutes at 37°C with 0.25 mL of KRH buffer containing the desired concentration of BDEO or vehicle control (e.g., 0.1% DMSO).[10]
-
Initiate the uptake reaction by adding 0.25 mL of KRH buffer containing [¹⁴C]-urate (to achieve the final target concentration), along with the inhibitor.
-
Incubate the plate for 10 minutes at 37°C.[2]
-
Terminate the transport by aspirating the uptake solution and washing the cells three times with 0.5 mL of ice-cold KRH buffer.
-
-
Quantification and Analysis:
-
Lyse the cells in each well with 0.5 mL of 0.1 M NaOH or 1% SDS.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Subtract the counts from the control vector-expressing cells (background) from the hURAT1-expressing cells.
-
Calculate the percentage of inhibition for each BDEO concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagrams: Pathways and Workflows
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Caption: Workflow for an in vitro URAT1 inhibition assay.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of URAT1 Inhibitors: Investigating "URAT1 Inhibitor 9" and Benzbromarone
A critical aspect of developing novel treatments for hyperuricemia and gout involves the targeted inhibition of the urate transporter 1 (URAT1). This guide provides a comparative overview of a novel compound, referred to as "URAT1 inhibitor 9," and the established clinical agent, benzbromarone, focusing on their half-maximal inhibitory concentration (IC50) values.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of "this compound" and benzbromarone against the human URAT1 (hURAT1) transporter has been evaluated in cellular assays. The IC50 values, representing the concentration of an inhibitor required to reduce the activity of the transporter by 50%, are summarized below.
| Compound | IC50 (μM) against hURAT1 |
| This compound | Data Not Publicly Available |
| Benzbromarone | 0.0372 - 0.53 |
Note: The IC50 value for "this compound" is not available in the public domain. The IC50 for benzbromarone can vary based on the specific experimental conditions.[1][2]
Benzbromarone is a well-characterized and potent inhibitor of URAT1.[2][3] However, its clinical application has been limited in some regions due to concerns about hepatotoxicity.[3][4] This has driven the search for new URAT1 inhibitors with improved safety profiles.
URAT1 Signaling Pathway in Renal Urate Reabsorption
The URAT1 transporter, encoded by the SLC22A12 gene, plays a pivotal role in the reabsorption of uric acid from the renal tubules back into the bloodstream.[3][5] This process is a key determinant of serum uric acid levels. Inhibition of URAT1 blocks this reabsorption, thereby promoting the excretion of uric acid in the urine and lowering serum uric acid concentrations. This mechanism is a cornerstone for the management of hyperuricemia and the prevention of gout flare-ups.
Caption: Renal Urate Reabsorption and URAT1 Inhibition.
Experimental Protocols
The determination of IC50 values for URAT1 inhibitors typically involves a cellular-based uric acid uptake assay. Below is a generalized protocol based on common methodologies.
Experimental Workflow for URAT1 Inhibition Assay
Caption: Workflow for Determining URAT1 Inhibitor IC50.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with a plasmid expressing the human URAT1 transporter are cultured in appropriate media.
-
Cell Seeding: The cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., "this compound" or benzbromarone) for a specified time.
-
Uric Acid Uptake: A solution containing a known concentration of radiolabeled uric acid (e.g., [¹⁴C]-uric acid) is added to each well, and the uptake is allowed to proceed for a defined period.[6]
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled uric acid.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of uric acid taken up by the cells.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control group without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.[7]
This guide highlights the comparative potency of "this compound" and benzbromarone, providing essential data and methodologies for researchers in the field of drug development for hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of URAT1 Inhibitor 9 (BDEO) and Other Key URAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Urate Transporter 1 (URAT1) inhibitor 9, identified as BDEO (2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetaldehyde oxime), with other prominent URAT1 inhibitors. The comparison focuses on in vitro potency, in vivo efficacy, and mechanism of action, supported by experimental data from published studies.
Introduction to URAT1 Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the renal reabsorption of uric acid.[1] Located in the apical membrane of proximal tubule cells, it plays a crucial role in maintaining plasma uric acid levels.[2] Inhibition of URAT1 is a primary therapeutic strategy for hyperuricemia, a condition characterized by elevated uric acid levels and a major risk factor for gout.[2] By blocking URAT1, these inhibitors increase the urinary excretion of uric acid, thereby lowering its concentration in the blood.[2] This guide will compare the performance of BDEO with established and emerging URAT1 inhibitors.
Quantitative Comparison of URAT1 Inhibitors
The following table summarizes the in vitro potency of BDEO and other selected URAT1 inhibitors. It is important to note that IC50 and Ki values can vary between different experimental setups.
| Inhibitor | IC50 (μM) | Ki (μM) | Notes |
| URAT1 Inhibitor 9 (BDEO) | - | 0.14 | Dual inhibitor of URAT1 and Xanthine Oxidase (XO IC50 = 3.3 μM)[3] |
| Lesinurad | 7.3 | - | Also inhibits OAT4.[4] |
| Verinurad | 0.025 | - | Highly potent and selective for human URAT1. |
| Benzbromarone | 0.190 - 0.29 | - | Potent inhibitor, but associated with hepatotoxicity.[5] |
| Probenecid | 42 - 165 | - | Non-selective, also inhibits other transporters like OAT1 and OAT3.[3][5] |
| Dotinurad | 0.0372 | - | Highly selective URAT1 inhibitor. |
| AR882 | - | - | A novel, selective URAT1 inhibitor with promising clinical trial results.[6] |
In Vivo Efficacy
In vivo studies in animal models of hyperuricemia provide valuable insights into the therapeutic potential of URAT1 inhibitors.
-
BDEO : In a potassium oxonate-induced hyperuricemia mouse model, BDEO demonstrated a significant, dose-dependent reduction in serum urate levels at a dose of 5 mg/kg.[3] The efficacy of a 20 mg/kg dose of BDEO was comparable to that of 10 mg/kg of allopurinol or benzbromarone.[3]
-
Other Inhibitors : Numerous studies have demonstrated the in vivo efficacy of other URAT1 inhibitors in reducing serum uric acid levels in various animal models and in clinical trials. For instance, AR882 has shown significant serum urate lowering in Phase 2 clinical trials in patients with gout.[6]
Experimental Protocols
In Vitro URAT1 Inhibition Assay (HEK293 Cells)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on URAT1 expressed in a mammalian cell line.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent.[7] Control cells are transfected with an empty vector.[7]
2. Uric Acid Uptake Assay:
- Transfected cells are seeded in 24-well plates and grown to approximately 80% confluency.[7]
- Cells are pre-incubated with various concentrations of the test inhibitor (e.g., BDEO) for a defined period (e.g., 30 minutes).[7]
- The uptake of radiolabeled [14C]-uric acid is initiated by adding a buffer containing a known concentration of the labeled substrate.[1]
- After a specific incubation time (e.g., 10-30 minutes) at 37°C, the uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).[1][7]
3. Data Analysis:
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[1]
- The uric acid uptake in URAT1-expressing cells is corrected by subtracting the uptake in control cells.[7]
- IC50 values are calculated by fitting the concentration-response data to a nonlinear regression model.[1]
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
This protocol describes a common method for inducing hyperuricemia in mice to evaluate the efficacy of urate-lowering drugs.
1. Animal Model Induction:
- Male mice (e.g., C57BL/6J) are used for the study.
- Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor.[8][9] This is often combined with a purine-rich diet or administration of a purine precursor like hypoxanthine to increase uric acid production.[8][10]
- For example, mice may be given a daily intragastric administration of a mixture of adenine and potassium oxonate for several weeks.[11]
2. Drug Administration and Sample Collection:
- The test inhibitor (e.g., BDEO) is administered to the hyperuricemic mice, typically via oral gavage.
- Blood samples are collected at specified time points after drug administration.[11]
3. Biochemical Analysis:
- Serum is separated from the blood samples.
- Serum uric acid levels are measured using a commercial uric acid assay kit or by methods such as UPLC (Ultra Performance Liquid Chromatography).[11]
4. Data Analysis:
- The percentage reduction in serum uric acid levels in the treated groups is calculated relative to the vehicle-treated control group.
- Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 6. acrconvergencetoday.org [acrconvergencetoday.org]
- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of URAT1 Inhibitor Efficacy Versus Allopurinol in Hyperuricemia Management
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel dual URAT1 and xanthine oxidase inhibitor, BDEO (compound 9), and the selective URAT1 inhibitor, Lesinurad, against the established xanthine oxidase inhibitor, allopurinol, for the management of hyperuricemia. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and mechanisms of action to inform future research and development in gout and hyperuricemia treatment.
Executive Summary
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout. The current standard of care often involves xanthine oxidase inhibitors like allopurinol, which decrease uric acid production. A newer class of drugs, URAT1 inhibitors, promote uric acid excretion by blocking its reabsorption in the kidneys. This guide examines the efficacy of two distinct urate-lowering agents—a dual-action inhibitor and a selective URAT1 inhibitor—in comparison to allopurinol.
BDEO (compound 9) , a deoxybenzoin oxime analog, demonstrates a dual mechanism by inhibiting both URAT1 and xanthine oxidase. Preclinical studies show its potential in reducing sUA levels in a dose-dependent manner, with efficacy comparable to allopurinol at specific dosages.
Lesinurad , a selective URAT1 inhibitor, has been extensively studied in clinical trials, primarily as an add-on therapy to xanthine oxidase inhibitors in patients with an inadequate response to monotherapy. The CLEAR 1 and CLEAR 2 phase III clinical trials have demonstrated that Lesinurad, in combination with allopurinol, significantly increases the proportion of patients achieving target sUA levels compared to allopurinol alone.
Mechanism of Action
The management of hyperuricemia primarily revolves around two strategies: reducing the production of uric acid or increasing its excretion. Allopurinol and URAT1 inhibitors employ these distinct mechanisms.
Comparative Efficacy Data
Preclinical Data: BDEO (compound 9) vs. Allopurinol
In vivo studies in a potassium oxonate-induced hyperuricemic mouse model demonstrated the urate-lowering effects of BDEO.
| Compound | Dose | Route of Administration | Outcome | Reference |
| BDEO (compound 9) | 5 mg/kg | Oral | Significantly decreased serum urate | [1] |
| BDEO (compound 9) | 20 mg/kg | Oral | Effects comparable to 10 mg/kg allopurinol | [1] |
| Allopurinol | 10 mg/kg | Oral | Standard comparator for urate-lowering | [1] |
Clinical Data: Lesinurad + Allopurinol vs. Allopurinol Monotherapy
The CLEAR 1 and CLEAR 2 phase III trials evaluated the efficacy of Lesinurad as an add-on therapy to allopurinol in patients with gout who had an inadequate response to allopurinol alone.
| Study | Treatment Group | N | Baseline sUA (mg/dL) | % Patients Achieving sUA <6.0 mg/dL at Month 6 | P-value vs. Allopurinol Alone | Reference |
| CLEAR 1 | Lesinurad 200 mg + Allopurinol | 201 | 6.94 ± 1.27 | 54.2% | < 0.0001 | [2] |
| Lesinurad 400 mg + Allopurinol | 201 | 6.94 ± 1.27 | 59.2% | < 0.0001 | [2] | |
| Placebo + Allopurinol | 201 | 6.94 ± 1.27 | 27.9% | - | [2] | |
| CLEAR 2 | Lesinurad 200 mg + Allopurinol | 205 | 6.9 ± 1.2 | 55.4% | < 0.0001 | [3] |
| Lesinurad 400 mg + Allopurinol | 203 | 6.9 ± 1.2 | 66.5% | < 0.0001 | [3] | |
| Placebo + Allopurinol | 202 | 6.9 ± 1.2 | 23.3% | - | [3] |
Experimental Protocols
In Vivo Hyperuricemia Mouse Model (for BDEO)
A summary of the typical experimental workflow for evaluating urate-lowering agents in a mouse model is presented below.
Methodology:
-
Induction of Hyperuricemia: Male Kunming mice are typically used. Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, an inhibitor of uricase.
-
Drug Administration: Thirty minutes after potassium oxonate injection, mice are orally administered the vehicle, allopurinol (positive control), or BDEO at various doses.
-
Sample Collection and Analysis: One hour after drug administration, blood is collected via retro-orbital puncture. Serum is separated by centrifugation, and serum uric acid levels are determined using a uric acid assay kit.
CLEAR 1 & 2 Clinical Trial Design (for Lesinurad)
The CLEAR 1 and CLEAR 2 studies were 12-month, multicenter, randomized, double-blind, placebo-controlled phase III trials.
Patient Population: Patients with gout receiving a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment) but still having a serum urate level ≥6.5 mg/dL at screening, and a history of at least two gout flares in the preceding year.[2][3]
Treatment: Patients were randomized to receive once-daily oral Lesinurad (200 mg or 400 mg) or a placebo, in addition to their ongoing allopurinol therapy.[2][3]
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a target serum urate level of <6.0 mg/dL by month 6.[2][3]
Secondary Endpoints: Key secondary endpoints included the mean rate of gout flares requiring treatment and the proportion of patients with complete resolution of at least one target tophus by month 12.[2]
Conclusion
The available data suggest that both dual-action and selective URAT1 inhibitors hold promise in the management of hyperuricemia. BDEO (compound 9) demonstrates a urate-lowering effect in preclinical models comparable to allopurinol, with the added potential of a dual inhibitory mechanism. However, further studies are required to elucidate its full clinical potential and safety profile.
Lesinurad, when used in combination with allopurinol, has been shown to be a highly effective treatment for patients with gout who are unable to reach their target sUA levels with allopurinol monotherapy.[4] This combination therapy provides a valuable option for this patient population. The safety profile of the 200 mg dose of Lesinurad was found to be comparable to allopurinol alone, with the exception of a higher incidence of reversible serum creatinine elevations.[2]
For drug development professionals, these findings underscore the potential of targeting URAT1, either selectively or in combination with xanthine oxidase inhibition, to address the unmet needs in hyperuricemia and gout treatment. Further research into novel URAT1 inhibitors and their long-term safety and efficacy is warranted.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Inhibitory Effect of URAT1 Inhibitor 9: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of URAT1 inhibitor 9 (also known as BDEO) against other established urate-lowering agents. This document focuses on its dual inhibitory action against both Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), supported by experimental data and detailed protocols.
Performance Comparison of Urate-Lowering Agents
The following table summarizes the in vitro inhibitory potency of this compound and other relevant compounds. This quantitative data allows for a direct comparison of their efficacy against URAT1 and, where applicable, Xanthine Oxidase.
| Compound | Primary Target | Secondary Target | IC50 / Ki (URAT1) | IC50 (Xanthine Oxidase) | Notes |
| This compound (BDEO) | URAT1 | Xanthine Oxidase | Ki = 0.14 µM [1] | 3.3 µM [1] | A deoxybenzoin oxime analog demonstrating a dual inhibitory effect.[1] |
| Benzbromarone | URAT1 | Xanthine Oxidase (non-competitive) | 0.22 µM - 0.29 µM[2][3] | Inhibitory effect reported, but specific IC50 values vary.[4][5] | A potent uricosuric agent.[6] |
| Lesinurad | URAT1 | None reported | 3.5 µM - 3.53 µM[2][3] | No significant inhibition reported.[3][7] | A selective uric acid reabsorption inhibitor.[8] |
| Probenecid | URAT1 | None reported | 13.23 µM - 22 µM[2][3] | No significant inhibition reported. | One of the earliest uricosuric agents. |
| Allopurinol | Xanthine Oxidase | None reported | No significant inhibition. | Weak inhibitor, but its metabolite oxypurinol is potent. IC50 values for allopurinol range from 0.2 to 50 μM.[9] | A xanthine oxidase inhibitor used in the treatment of gout.[9] |
| Compound 27 | URAT1 | Xanthine Oxidase | 31 nM | 35 nM[10][11] | A novel and potent dual inhibitor of XO and URAT1.[10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro URAT1 Inhibition Assay
This protocol outlines the procedure for assessing the inhibitory activity of compounds on URAT1-mediated uric acid uptake in a cell-based model.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid expressing human URAT1 (hURAT1). HEK293 cells not expressing hURAT1 serve as a negative control.[12]
2. Uric Acid Uptake Assay:
-
Transfected cells are seeded in 24-well plates and grown to approximately 80% confluency.[13]
-
The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 30 minutes.[13]
-
The uptake of uric acid is initiated by adding a buffer containing a known concentration of uric acid (e.g., 750 μM), which may be radiolabeled ([14C]uric acid) for detection.[12][13]
-
After a 30-minute incubation, the cells are washed with cold phosphate-buffered saline (PBS) to stop the uptake.[13]
3. Quantification and Data Analysis:
-
The intracellular uric acid concentration is measured. For radiolabeled uric acid, this is done using a scintillation counter. For non-labeled uric acid, it can be quantified using a fluorometric method.[12]
-
The protein concentration in each well is determined using a BCA assay to normalize the uric acid uptake.[14]
-
The uric acid uptake in the control HEK293 cells is subtracted from the uptake in the hURAT1-expressing cells to determine the specific URAT1-mediated transport.[13]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of compounds on xanthine oxidase activity.
1. Reaction Mixture Preparation:
-
The assay is typically conducted in a 96-well plate.
-
A reaction mixture is prepared containing a phosphate buffer (e.g., 0.1 mM, pH 7.5), the test compound at various concentrations, and a solution of xanthine oxidase (e.g., 0.01 units/mL).[15]
2. Enzyme Inhibition and Reaction Initiation:
-
The mixture is pre-incubated at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[15]
-
The enzymatic reaction is initiated by adding a solution of the substrate, xanthine (e.g., 150 µM).[15]
3. Measurement of Uric Acid Production:
-
The conversion of xanthine to uric acid by xanthine oxidase is monitored by measuring the increase in absorbance at approximately 293 nm or 295 nm over time using a spectrophotometer.[2][16]
-
The rate of uric acid production is calculated from the linear portion of the absorbance curve.
4. Data Analysis:
-
The percentage of xanthine oxidase inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Hyperuricemia Animal Model
This protocol details the induction of hyperuricemia in mice to evaluate the in vivo efficacy of urate-lowering compounds.
1. Animal Model Induction:
-
Male Kunming mice are often used for this model.
-
Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.[11]
-
To further increase uric acid levels, hypoxanthine, a precursor to uric acid, is often co-administered.[17]
-
A common dosing regimen involves intraperitoneal injection of potassium oxonate (e.g., 250-300 mg/kg) and oral gavage of hypoxanthine (e.g., 300-500 mg/kg) daily for a period of 7 to 21 days.[1][17][18][19]
2. Drug Administration:
-
The test compound (e.g., this compound) and control drugs (e.g., allopurinol, benzbromarone) are typically administered orally one hour after the induction of hyperuricemia.[17]
3. Sample Collection and Analysis:
-
Blood samples are collected at various time points after drug administration to measure serum uric acid levels.
-
At the end of the study, mice are euthanized, and liver and kidney tissues may be collected for further analysis, such as measuring hepatic xanthine oxidase activity and assessing for any pathological changes.[17]
4. Efficacy Evaluation:
-
The effectiveness of the test compound is determined by its ability to reduce serum uric acid levels compared to the hyperuricemic control group and in comparison to the standard-of-care drugs.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Uric Acid Regulation and the Dual Action of Inhibitor 9.
Caption: Experimental Workflow for Validating Dual Inhibition.
Caption: Comparative Logic of Inhibitor Performance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzbromarone - Wikipedia [en.wikipedia.org]
- 5. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzbromarone in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Lesinurad monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Dotinurad: A Highly Selective URAT1 Inhibitor for Hyperuricemia Treatment
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agents for hyperuricemia, the selectivity of URAT1 inhibitors is a critical determinant of their efficacy and safety profile. Dotinurad, a novel selective urate reabsorption inhibitor (SURI), has demonstrated a superior selectivity for the urate transporter 1 (URAT1) compared to other commercially available uricosuric agents.[1][2][3] This high selectivity minimizes off-target effects on other renal transporters, potentially offering a better safety profile and more predictable clinical outcomes.[1][2]
Unparalleled Selectivity Profile of Dotinurad
Dotinurad potently inhibits URAT1, the primary transporter responsible for uric acid reabsorption in the kidneys.[2][4] Its inhibitory effect on other key transporters involved in urate and drug handling, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3), is significantly weaker.[1][4][5] This contrasts with other uricosuric agents like benzbromarone, lesinurad, and probenecid, which exhibit broader inhibitory activity against multiple transporters.[1][4]
The selective action of dotinurad on URAT1 leads to a potent reduction of the urate pool by specifically blocking its reabsorption.[6] In contrast, less selective agents can simultaneously inhibit secretory transporters like ABCG2 and OAT1/3, which may partially counteract their uricosuric effect.[6]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dotinurad and other uricosuric agents against URAT1 and other relevant transporters, highlighting the superior selectivity of dotinurad.
| Inhibitor | URAT1 IC50 (µM) | ABCG2 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | OAT4 IC50 (µM) | GLUT9 Inhibition |
| Dotinurad | 0.0372 [1] | 4.16 [1] | 4.08 [1] | 1.32 [1] | - | No Inhibition[4][5] |
| Benzbromarone | 0.190[1] | - | Inhibits OAT1[7] | Inhibits OAT3[7] | - | Inhibits GLUT9[4] |
| Lesinurad | 3.5 - 30.0[1][8][9] | No Effect[10] | No Inhibition (clinically)[10][11] | No Inhibition (clinically)[10][11] | 2.03[8] | No Inhibition[10] |
| Probenecid | 22 - 165[1][9] | Inhibits ABCG2[7] | Inhibits OAT1[6][12] | Inhibits OAT3[6][12] | - | Inhibits GLUT9[4] |
Note: A lower IC50 value indicates a higher inhibitory potency. "-" indicates that specific data was not available in the provided search results.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of URAT1 inhibitors involves the direct blockade of the URAT1 transporter located on the apical membrane of renal proximal tubular cells. This inhibition prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.
Caption: Workflow for determining the inhibitory potency (IC50) of a compound against a specific transporter.
Experimental Protocols
General Protocol for In Vitro Transporter Inhibition Assay
The determination of the inhibitory activity of compounds like dotinurad against specific transporters is typically performed using in vitro cell-based assays. The following is a generalized protocol based on common methodologies.[9][13]
1. Cell Culture and Transporter Expression:
-
Stably transfect a suitable mammalian cell line (e.g., HEK293) with a plasmid encoding the human transporter of interest (e.g., URAT1, OAT1, ABCG2).
-
Culture the cells in appropriate media until they reach a suitable confluency for the assay.
2. Inhibition Assay:
-
Seed the transporter-expressing cells into a multi-well plate.
-
On the day of the assay, wash the cells with a pre-warmed buffer solution (e.g., Hanks' Balanced Salt Solution).
-
Prepare serial dilutions of the test inhibitor (e.g., dotinurad) in the assay buffer.
-
Pre-incubate the cells with the different concentrations of the inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
3. Substrate Uptake Measurement:
-
Prepare a solution containing a labeled substrate for the specific transporter. This can be a radiolabeled substrate (e.g., [14C]-uric acid) or a fluorescent substrate.[9][13]
-
Add the labeled substrate to the cells in the presence of the inhibitor and incubate for a specific time, allowing for substrate uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
4. Quantification and Data Analysis:
-
Lyse the cells to release the intracellular contents.
-
Quantify the amount of labeled substrate that has been transported into the cells using a suitable detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement for fluorescent substrates).
-
Plot the percentage of inhibition of substrate uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the transporter activity by 50%.
By consistently applying such rigorous experimental protocols, researchers can accurately determine and compare the selectivity profiles of various URAT1 inhibitors, thereby informing the development of more effective and safer treatments for hyperuricemia.
References
- 1. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A drug–drug interaction study of a novel, selective urate reabsorption inhibitor dotinurad and the non-steroidal anti-inflammatory drug oxaprozin in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Possible Exquisite Crosstalk of Urate Transporter 1 With Other Urate Transporters for Chronic Kidney Disease and Cardiovascular Disease Induced by Dotinurad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
Compound 9: A Head-to-Head Comparison of URAT1 and Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Compound 9, a deoxybenzoin oxime analog also known as BDEO, has emerged as a promising dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), two key targets in the management of hyperuricemia and gout. This guide provides an objective, data-driven comparison of Compound 9's inhibitory profile against these targets, including supporting experimental data and detailed methodologies for key experiments.
In Vitro Inhibitory Activity: A Comparative Overview
Compound 9 demonstrates potent inhibition of both URAT1 and XO. The following table summarizes the in vitro inhibitory activity of Compound 9 compared to established inhibitors, allopurinol (for XO) and benzbromarone (for URAT1).
| Compound | Target | Inhibition Metric | Value (µM) | Notes |
| Compound 9 (BDEO) | URAT1 | K_i_ | 0.14 [1][2] | Noncompetitive inhibition was observed in URAT1-293T cells.[1][2] |
| XO | IC_50_ | 3.3 [1][2] | ||
| Allopurinol | XO | IC_50_ | 2.2 - 8.48 | A range of IC50 values have been reported in the literature under various assay conditions. |
| Benzbromarone | URAT1 | IC_50_ | 0.13 - 14.3 | A range of IC50 values have been reported, with high potency observed in multiple studies. |
In Vivo Efficacy: Preclinical Data
In a preclinical model of potassium oxonate-induced hyperuricemia in mice, Compound 9 demonstrated a significant, dose-dependent reduction in serum urate levels.[1][2] Notably, the urate-lowering effect of Compound 9 at a dose of 20 mg/kg was comparable to that of the established drugs allopurinol and benzbromarone administered at 10 mg/kg.[1][2]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dual inhibition of uric acid production and reabsorption by Compound 9.
Caption: Workflow for evaluating Compound 9's inhibitory activity.
Experimental Protocols
URAT1 Inhibition Assay (Cell-Based)
This assay is designed to measure the inhibition of uric acid uptake into cells expressing the human URAT1 transporter.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells stably or transiently transfected to express human URAT1 (hURAT1).[1][2]
-
Substrate: Radiolabeled [¹⁴C]-uric acid is typically used to quantify uptake.
-
Procedure:
-
hURAT1-expressing HEK293T cells are seeded in 24-well plates and cultured to approximately 80% confluency.[3]
-
Cells are pre-incubated with varying concentrations of Compound 9 or the reference inhibitor (e.g., benzbromarone) for a defined period (e.g., 30 minutes).[3]
-
The uptake reaction is initiated by adding a buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 750 µM).[3]
-
After a specified incubation time (e.g., 30 minutes), the uptake is terminated by washing the cells with ice-cold buffer.[3]
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the inhibitor that reduces uric acid uptake by 50% (IC₅₀) or the inhibitory constant (K_i_) is calculated by fitting the data to a dose-response curve. For noncompetitive inhibition, kinetic studies are performed by varying both substrate and inhibitor concentrations.
Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)
This in vitro assay measures the inhibition of xanthine oxidase, the enzyme responsible for converting xanthine to uric acid.
-
Enzyme Source: Bovine milk xanthine oxidase is a commonly used source.
-
Substrate: Xanthine.
-
Principle: The activity of XO is determined by measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[4][5][6]
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer (e.g., 0.1 M, pH 7.5), the test compound (Compound 9 or allopurinol) at various concentrations, and the xanthine solution.[5]
-
The reaction is initiated by adding a solution of xanthine oxidase (e.g., 0.5 U/ml).[5]
-
The change in absorbance at 295 nm is monitored over a period of time (e.g., 3 minutes) at a constant temperature.[5]
-
-
Data Analysis: The percentage of XO inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC₅₀ value is determined from the dose-response curve.
In Vivo Hyperuricemia Model
This animal model is used to evaluate the urate-lowering effects of compounds in a living organism.
-
Animal Model: Male Kunming mice are often used.
-
Induction of Hyperuricemia: Hyperuricemia is induced by the administration of a uricase inhibitor, such as potassium oxonate (PO), often in combination with a purine-rich substrate like hypoxanthine.[7][8] This can be done through intraperitoneal injection or gavage.[7][8]
-
Procedure:
-
Mice are treated with potassium oxonate (e.g., 250-300 mg/kg) and hypoxanthine (e.g., 300 mg/kg) for a set period (e.g., 7-8 days) to establish a hyperuricemic state.[7]
-
Following induction, mice are treated with Compound 9, a reference drug (allopurinol or benzbromarone), or a vehicle control.
-
Blood samples are collected at specified time points after treatment.
-
-
Data Analysis: Serum uric acid levels are measured using a uric acid assay kit. The percentage reduction in serum urate levels is calculated to determine the in vivo efficacy of the test compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Xanthine oxidase assay [bio-protocol.org]
- 6. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 7. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 8. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
